molecular formula C20H27NO B012606 (S)-(+)-2-(N,N-Dibenzylamino)-4-methylpentanol CAS No. 111060-53-8

(S)-(+)-2-(N,N-Dibenzylamino)-4-methylpentanol

Cat. No.: B012606
CAS No.: 111060-53-8
M. Wt: 297.4 g/mol
InChI Key: FWNZCCUWXPYXDR-FQEVSTJZSA-N
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Description

(S)-(+)-2-(N,N-Dibenzylamino)-4-methylpentanol is a sophisticated chiral building block and ligand primarily employed in asymmetric synthesis and catalysis research. This enantiomerically pure compound features both a benzyl-protected amino group and a hydroxymethyl group on adjacent carbon centers, creating a versatile scaffold for constructing complex molecular architectures with precise stereochemical control. Key Research Applications: Asymmetric Catalysis: Serves as a precursor for chiral catalysts and ligands in metal-complex mediated transformations including hydrogenation, carbon-carbon bond formation, and nucleophilic addition reactions Pharmaceutical Intermediates: Functions as a key chiral synthon in the development of enantiomerically pure active pharmaceutical ingredients (APIs) and biologically active compounds Methodology Development: Utilized in the development and optimization of novel asymmetric synthetic methodologies and stereoselective transformations Chiral Auxiliary Applications: Can be incorporated into molecular frameworks to impart stereochemical control during synthetic sequences Structural Features and Mechanism: The compound's strategic molecular architecture incorporates a stereodefined carbon center bearing both nitrogen and oxygen functionalities, enabling chelation with various metal catalysts and influencing transition state geometries in stereodetermining steps. The dibenzylamino group provides both steric bulk and electronic properties that contribute to enantioselective induction, while the pentanol chain offers conformational flexibility and solubility advantages in organic media. The (S)-configuration ensures predictable stereochemical outcomes in reaction products. Research Value: This chiral amino alcohol represents a valuable tool for medicinal chemistry, total synthesis, and methodological studies where control of absolute stereochemistry is critical. Its well-defined configuration allows researchers to establish structure-activity relationships and optimize enantioselective processes. The compound is particularly valuable for investigating substrate-catalyst interactions and developing novel asymmetric methodologies that complement existing approaches in chiral technology . Handling Note: For Research Use Only. Not intended for diagnostic, therapeutic, or human use. Proper personal protective equipment should be worn when handling, and the material should be stored under inert atmosphere when necessary to maintain stability and purity.

Properties

IUPAC Name

(2S)-2-(dibenzylamino)-4-methylpentan-1-ol
Source PubChem
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InChI

InChI=1S/C20H27NO/c1-17(2)13-20(16-22)21(14-18-9-5-3-6-10-18)15-19-11-7-4-8-12-19/h3-12,17,20,22H,13-16H2,1-2H3/t20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWNZCCUWXPYXDR-FQEVSTJZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(CO)N(CC1=CC=CC=C1)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](CO)N(CC1=CC=CC=C1)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10444850
Record name (S)-(+)-2-(N,N-Dibenzylamino)-4-methylpentanol
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Molecular Weight

297.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

111060-53-8
Record name (2S)-2-[Bis(phenylmethyl)amino]-4-methyl-1-pentanol
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Record name (S)-(+)-2-(N,N-Dibenzylamino)-4-methylpentanol
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Record name (S)-2-(N,N-Dibenzylamino)-4-methylpentanol
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Foundational & Exploratory

(S)-2-(Dibenzylamino)-4-methyl-1-pentanol chemical structure

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to (S)-2-(Dibenzylamino)-4-methyl-1-pentanol: Synthesis, Characterization, and Applications

Abstract

(S)-2-(Dibenzylamino)-4-methyl-1-pentanol is a chiral amino alcohol of significant interest to the fields of organic synthesis and medicinal chemistry. Derived from the natural amino acid L-leucine, this compound serves as a valuable building block, primarily functioning as a protected form of (S)-leucinol. The strategic installation of the N,N-dibenzyl group provides robust protection of the amine functionality, allowing for selective transformations at other positions of the molecule. This guide provides a comprehensive overview of its chemical identity, a detailed protocol for its synthesis, an exploration of the strategic importance of the dibenzylamino protecting group, and its applications in the development of complex chemical entities. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile intermediate in their synthetic endeavors.

Introduction to (S)-2-(Dibenzylamino)-4-methyl-1-pentanol

Overview and Significance

Chiral molecules derived from the "chiral pool," such as amino acids and their derivatives, are fundamental starting materials in modern asymmetric synthesis. (S)-2-(Dibenzylamino)-4-methyl-1-pentanol belongs to this class of compounds, originating from L-leucinol, the reduced form of L-leucine. Its primary utility lies in its role as a protected chiral intermediate. In multi-step synthesis, it is often necessary to temporarily mask a reactive functional group to prevent it from interfering with reactions occurring elsewhere in the molecule.[1][2] The dibenzylamino moiety serves as an effective protecting group for the primary amine of leucinol, which would otherwise exhibit nucleophilic and basic properties.[3] This protection strategy is crucial for constructing complex molecules, including pseudopeptides and pharmacologically active agents where precise stereochemical control is paramount.[4]

Chemical Identity and Physicochemical Properties

The fundamental properties of (S)-2-(Dibenzylamino)-4-methyl-1-pentanol are summarized below. These data are compiled from various chemical suppliers and databases and provide a baseline for its handling and characterization.

PropertyValueReference(s)
IUPAC Name (2S)-2-(Dibenzylamino)-4-methylpentan-1-ol[5]
Synonyms (S)-(+)-2-(N,N-Dibenzylamino)-4-methylpentanol[6]
CAS Number 307532-07-6; 111060-53-8[6][7][8]
Molecular Formula C₂₀H₂₇NO[6][7][8]
Molecular Weight 297.43 g/mol [6][7]
Appearance Expected to be a liquid or low-melting solidN/A
Chiral Precursor (S)-(+)-Leucinol (CAS: 7533-40-6)[9][10]

The Strategic Role of the Dibenzylamino Protecting Group

Principles of Amine Protection in Synthesis

A protecting group is a reversibly formed derivative of a functional group that masks its inherent reactivity.[1] For an amine, protection is vital to prevent unwanted N-acylation, N-alkylation, or acid-base reactions during a synthetic sequence. The ideal protecting group should be:

  • Easy to install: Reacts in high yield under mild conditions.[2]

  • Stable: Inert to the conditions of subsequent reaction steps.[2]

  • Easy to remove: Can be cleaved selectively in high yield without affecting the rest of the molecule.[2]

Advantages and Limitations of Dibenzyl Protection

The N,N-dibenzyl group is a robust protecting group for primary amines.

Advantages:

  • High Stability: It is stable to a wide range of non-reductive conditions, including strongly basic media, organometallic reagents (e.g., Grignards, organolithiums), and many oxidizing agents.

  • Steric Hindrance: The two bulky benzyl groups effectively prevent the nitrogen lone pair from participating in nucleophilic attacks.

  • Neutrality: Unlike carbamate-based protecting groups (e.g., Boc, Cbz), the resulting tertiary amine is still basic, which can be a desirable or undesirable feature depending on the synthetic context.

Limitations:

  • Harsh Removal Conditions: Cleavage typically requires catalytic hydrogenation, which is incompatible with functional groups that are also reduced, such as alkenes, alkynes, or some aromatic systems.[3]

  • Basicity: The basicity of the dibenzylamino nitrogen can sometimes induce side reactions, such as epimerization of adjacent chiral centers, particularly when a polar aprotic solvent like DMF is used.[4]

Deprotection Strategies

The standard and most effective method for cleaving the N,N-dibenzyl group is catalytic hydrogenolysis . This process involves the cleavage of the carbon-nitrogen bonds using hydrogen gas in the presence of a metal catalyst, typically palladium on carbon (Pd/C).

This reaction proceeds under mild pressure and temperature and is generally very clean, yielding the free amine and toluene as the only by-product. It is a cornerstone of peptide synthesis and complex molecule assembly where benzyl-type protecting groups are employed.[2][3]

Synthesis and Purification

Retrosynthetic Analysis

A retrosynthetic analysis of (S)-2-(Dibenzylamino)-4-methyl-1-pentanol reveals a straightforward disconnection at the two C-N bonds, leading back to the commercially available chiral precursor, (S)-Leucinol, and a benzylating agent like benzyl bromide.

G target (S)-2-(Dibenzylamino)-4-methyl-1-pentanol disconnection C-N Disconnection (N-Alkylation) target->disconnection precursors (S)-Leucinol + 2x Benzyl Bromide disconnection->precursors Retrosynthesis

Caption: Retrosynthetic pathway for the target molecule.

Detailed Experimental Protocol: N,N-Dibenzylation of (S)-Leucinol

This protocol describes a standard procedure for the synthesis of the title compound via direct N-alkylation of (S)-Leucinol.

Rationale: The reaction proceeds via a nucleophilic substitution (Sₙ2) mechanism. (S)-Leucinol acts as the nucleophile, attacking the electrophilic benzyl carbon of benzyl bromide. A base is required to neutralize the HBr formed during the reaction, preventing the protonation and deactivation of the starting amine. A slight excess of the alkylating agent ensures the reaction goes to completion to form the disubstituted product.

Materials:

  • (S)-(+)-Leucinol (1.0 eq)[9][10]

  • Benzyl Bromide (2.2 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (3.0 eq)

  • Acetonitrile (CH₃CN), anhydrous

  • Ethyl Acetate

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add (S)-(+)-Leucinol (1.0 eq) and anhydrous potassium carbonate (3.0 eq).

  • Add anhydrous acetonitrile to the flask to create a slurry (approx. 10 mL per gram of leucinol).

  • Begin vigorous stirring and add benzyl bromide (2.2 eq) to the mixture dropwise at room temperature.

  • Heat the reaction mixture to reflux (approx. 82°C) and maintain for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete (disappearance of starting material), cool the mixture to room temperature.

  • Filter the solid K₂CO₃ and salts and wash the filter cake with ethyl acetate.

  • Transfer the combined filtrate to a separatory funnel. Wash the organic layer sequentially with saturated NaHCO₃ solution (2x) and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The resulting crude oil is then purified by column chromatography on silica gel (e.g., using a gradient of hexane/ethyl acetate) to yield the pure (S)-2-(Dibenzylamino)-4-methyl-1-pentanol.

Purification and Characterization Workflow

G cluster_reaction Reaction cluster_workup Aqueous Work-up cluster_purification Purification & Analysis reagents Leucinol + Benzyl Bromide + K2CO3 in Acetonitrile reflux Reflux (12-18h) reagents->reflux filter Filter Solids reflux->filter extract Ethyl Acetate Extraction & Washes (NaHCO3, Brine) filter->extract dry Dry (MgSO4) & Concentrate extract->dry chromatography Silica Gel Chromatography dry->chromatography product Pure Product chromatography->product analysis Characterization (NMR, MS, IR) product->analysis

Caption: General workflow for synthesis and purification.

Expected Analytical Data

While specific spectra are lot-dependent, the following are key features expected from standard analytical techniques:

  • ¹H NMR: Resonances corresponding to the aromatic protons of the two benzyl groups (multiplet, ~7.2-7.4 ppm, 10H), a characteristic AB quartet for the benzylic CH₂ protons, signals for the pentanol backbone including the isobutyl group (doublet for the two methyls), and a signal for the hydroxyl proton.

  • ¹³C NMR: Signals in the aromatic region (~127-140 ppm), a signal for the benzylic carbons (~55-60 ppm), and signals corresponding to the carbons of the 4-methyl-1-pentanol backbone.

  • IR Spectroscopy: A broad absorption band for the O-H stretch (~3300-3500 cm⁻¹), C-H stretching bands for aromatic and aliphatic groups (~2850-3100 cm⁻¹), and C=C stretching bands for the aromatic rings (~1450-1600 cm⁻¹).

  • Mass Spectrometry (ESI+): An exact mass measurement confirming the molecular formula C₂₀H₂₇NO, with a prominent peak corresponding to the protonated molecule [M+H]⁺ at m/z 298.22.

Applications in Synthetic Chemistry

Intermediate in the Synthesis of Pharmacologically Active Molecules

The primary application of (S)-2-(Dibenzylamino)-4-methyl-1-pentanol is as a versatile intermediate. The parent molecule, (S)-Leucinol, is a known starting material for inhibitors of enzymes like aminopeptidase N and phospholipase A2.[9] By protecting the amine as the dibenzyl derivative, the hydroxyl group becomes available for a wide range of transformations, such as:

  • Oxidation: To form the corresponding chiral aldehyde or carboxylic acid.

  • Esterification or Etherification: To introduce new functional groups.[11][12]

  • Substitution: After conversion of the alcohol to a better leaving group (e.g., a tosylate or mesylate).

After these modifications, the dibenzyl group can be removed via hydrogenolysis to reveal the primary amine, which can then be used in subsequent reactions like peptide coupling.[13] This strategy is particularly relevant in the synthesis of peptide mimetics and complex natural product analogues.

Precursor to Chiral Ligands and Auxiliaries

Chiral amino alcohols are valuable precursors for synthesizing chiral ligands used in asymmetric catalysis. The (S)-2-(Dibenzylamino)-4-methyl-1-pentanol scaffold can be elaborated into various ligand types, such as chiral oxazolines or bidentate N,O-ligands, which can coordinate to transition metals for catalyzing enantioselective reactions.[14]

Safety and Handling

No specific safety data sheet (SDS) is publicly available for (S)-2-(Dibenzylamino)-4-methyl-1-pentanol. Therefore, a hazard assessment must be based on its constituent parts and related chemicals.

Hazard Assessment
  • Flammability: The parent alcohols, such as 4-methyl-1-pentanol and 4-methyl-2-pentanol, are classified as flammable liquids.[15][16][17] It is prudent to treat the title compound as a flammable substance and keep it away from ignition sources.

  • Irritation: Related pentanol isomers may cause skin and serious eye irritation.[16][18] May cause respiratory irritation.[15][19] Appropriate personal protective equipment (PPE) is essential.

  • Toxicity: Benzyl bromide (a reagent in its synthesis) is a lachrymator and is corrosive. The synthesis should be performed in a well-ventilated fume hood.

Recommended Handling Procedures
  • Work in a well-ventilated chemical fume hood.

  • Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).

  • Avoid inhalation of vapors and contact with skin and eyes.

  • Keep away from heat, sparks, and open flames.[17]

Storage and Disposal
  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible substances like strong oxidizing agents.

  • Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations. Do not dispose of it down the drain.

Conclusion

(S)-2-(Dibenzylamino)-4-methyl-1-pentanol is a strategically important chiral building block for advanced organic synthesis. Its value is derived from the robust dibenzyl protecting group, which effectively masks the reactive amine of the parent (S)-leucinol, enabling a broad scope of chemical modifications at the hydroxyl position. The straightforward synthesis from a readily available chiral pool starting material and the reliable deprotection via hydrogenolysis make it an attractive intermediate for researchers in drug discovery and materials science. A thorough understanding of its properties, handling requirements, and synthetic utility allows for its effective incorporation into complex molecular design and construction.

References

  • Barluenga, J., et al. (2019). Application of the N-Dibenzyl Protective Group in the Preparation of β-Lactam Pseudopeptides. PMC. [Link]

  • Organic Chemistry Portal. (n.d.). Benzylamines. Retrieved from [Link]

  • C.P.A. Ltd. (2018). Safety data sheet: 4-Methyl-1-pentanol. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link]

  • Ghorbani-Vaghei, R., & Amiri, M. (2020). Amine Tris(phenolate) Ligands as a Versatile Scaffold for Early and Late Transition Metals: Synthesis and Application. ACS Omega. [Link]

  • Anonymous. (n.d.). Protecting groups in organic synthesis. Retrieved from [Link]

  • Durham Tech. (n.d.). Safety Data Sheet: 1-Pentanol. Retrieved from [Link]

  • Google Patents. (2018). WO2018027021A1 - Synthesis of (s)-2-amino-4-methyl-1-((r)-2-methyloxirane-2-yl)-pentan-1-one and pharmaceutically acceptable salts thereof.
  • ResearchGate. (n.d.). Synthesis of Acyl Derivatives of Leucyl-Isoleucinamide. Retrieved from [Link]

  • Liu, Y., et al. (2024). Visible-Light-Induced Carbamoylation for Synthesis of Dibenzo[b,f][3][4]oxazepine Carbonyl Amino Acid/Peptide Derivatives. ACS Omega. [Link]

  • CPAchem Ltd. (2024). Safety data sheet: 4-Methyl-2-pentanol. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of 1-Pentanol, 2-amino-4-methyl-, (S)- (CAS 7533-40-6). Retrieved from [Link]

  • Peptides. (n.d.). L-Leucinol [7533-40-6]. Retrieved from [Link]

  • Molbase. (n.d.). N,N-dibenzyl-(S)-2-amino-4-methyl-1-pentanol. Retrieved from [Link]

  • Scientific Laboratory Supplies. (n.d.). -(-)-Leucinol, 98% | 298417-1G | SIGMA-ALDRICH. Retrieved from [Link]

  • The Good Scents Company. (n.d.). 4-methyl-1-pentanol. Retrieved from [Link]

  • PubChem. (n.d.). 4-Methyl-1-pentanol. Retrieved from [Link]

  • Chemos GmbH & Co. KG. (2023). Safety Data Sheet: 4-Methyl-1-pentanol. Retrieved from [Link]

  • Wikipedia. (n.d.). 4-Methyl-2-pentanol. Retrieved from [Link]

  • ResearchGate. (2015). Synthesis of dibenzylamino-1-methylcyclohexanol and dibenzylamino-1-trifluoromethylcyclohexanol isomers. Retrieved from [Link]

  • Wikipedia. (n.d.). Fischer–Speier esterification. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2016). Fischer Esterification Reaction Mechanism - Carboxylic Acid Derivatives. Retrieved from [Link]

  • Student Academic Success Services. (2023). Organic Reactions: Esterification & Transesterification. Retrieved from [Link]

  • Organic Chemistry Data. (n.d.). Acid to Ester - Common Conditions. Retrieved from [Link]

  • Chemistry Steps. (2021). Fischer Esterification. Retrieved from [Link]

Sources

An In-depth Technical Guide to (S)-2-Dibenzylamino-4-methylpentanol: Properties and Safety

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

(S)-2-Dibenzylamino-4-methylpentanol , a chiral amino alcohol derivative, holds potential as a versatile building block in synthetic organic chemistry, particularly in the development of novel therapeutic agents. This technical guide provides a comprehensive overview of its chemical properties, a plausible synthetic route, and a detailed assessment of its safety profile based on available data for structurally related compounds.

Core Chemical and Physical Properties

(S)-2-Dibenzylamino-4-methylpentanol, also known as N,N-Dibenzyl-L-leucinol, is a derivative of the naturally occurring amino acid L-leucine. Its structure incorporates a chiral center, a dibenzylamino group, and a primary alcohol, making it a valuable synthon for introducing these functionalities into more complex molecules.

PropertyValueSource
Molecular Formula C20H27NO[1][2]
Molecular Weight 297.43 g/mol [1]
CAS Number 111060-53-8 ((S)-(+)-enantiomer)[1]
307532-07-6 ((S)-enantiomer)[2]
Appearance Not explicitly stated, likely an oil or low-melting solidInferred from related compounds
Solubility Not explicitly stated, likely soluble in organic solventsInferred from structure
Melting Point Not available
Boiling Point Not available

Synthesis and Spectroscopic Characterization

A robust and logical synthetic pathway to (S)-2-Dibenzylamino-4-methylpentanol commences with the readily available chiral starting material, (S)-2-amino-4-methyl-1-pentanol (L-Leucinol). The synthesis involves the N,N-dibenzylation of the primary amine.

Synthetic Workflow

Synthesis Leucinol (S)-2-amino-4-methyl-1-pentanol (L-Leucinol) Reaction N,N-Dibenzylation Leucinol->Reaction BenzylBromide Benzyl Bromide (2.2 eq) BenzylBromide->Reaction Base Base (e.g., K2CO3) Base->Reaction Solvent Solvent (e.g., Acetonitrile) Solvent->Reaction Product (S)-2-Dibenzylamino-4-methylpentanol Reaction->Product

Caption: Synthetic route to (S)-2-Dibenzylamino-4-methylpentanol.

Experimental Protocol: N,N-Dibenzylation of L-Leucinol
  • Reaction Setup: To a solution of (S)-2-amino-4-methyl-1-pentanol (1.0 equivalent) in a suitable aprotic solvent such as acetonitrile, add a mild inorganic base, for instance, potassium carbonate (2.5 equivalents).

  • Addition of Alkylating Agent: While stirring the suspension at room temperature, add benzyl bromide (2.2 equivalents) dropwise.

  • Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, filter the reaction mixture to remove the inorganic base. The filtrate is then concentrated under reduced pressure. The residue is taken up in an organic solvent like ethyl acetate and washed with water and brine.

  • Purification: The crude product is dried over anhydrous sodium sulfate, filtered, and concentrated. Purification can be achieved by column chromatography on silica gel.

Spectroscopic Data
  • ¹H NMR (in CDCl₃): Expected signals would include aromatic protons from the benzyl groups (around 7.2-7.4 ppm), a singlet for the benzylic methylene protons (around 3.6-3.8 ppm), signals for the pentanol backbone including a multiplet for the CH-N proton, and signals for the isobutyl group. The hydroxyl proton will appear as a broad singlet.

  • ¹³C NMR (in CDCl₃): Aromatic carbons would appear in the 127-140 ppm region. The benzylic carbons would be around 55-60 ppm, and the carbons of the pentanol backbone would be in the aliphatic region.

  • IR (Infrared Spectroscopy): Characteristic peaks would include a broad O-H stretch (around 3400 cm⁻¹), C-H stretches for aromatic and aliphatic groups (around 3100-2800 cm⁻¹), and C-N stretching vibrations.

  • Mass Spectrometry (MS): The molecular ion peak (M+) would be expected at m/z = 297.43. Common fragmentation patterns would involve the loss of a benzyl group.

Safety and Handling

A specific Material Safety Data Sheet (MSDS) for (S)-2-Dibenzylamino-4-methylpentanol is not currently available. Therefore, a conservative approach to safety and handling is imperative, drawing guidance from data on structurally similar compounds.

Hazard Analysis

The primary structural analogues for which safety data is available are 4-Methyl-2-pentanol and the starting material (S)-2-amino-4-methyl-1-pentanol (L-Leucinol) .

Hazard4-Methyl-2-pentanol(S)-2-amino-4-methyl-1-pentanol (L-Leucinol)Inferred Hazards for (S)-2-Dibenzylamino-4-methylpentanol
Flammability Flammable liquid and vaporCombustible liquidLikely combustible. Keep away from heat, sparks, and open flames.
Skin Corrosion/Irritation May cause mild skin irritationCauses skin irritationAssumed to be a skin irritant. Avoid contact with skin. Wear protective gloves.
Eye Damage/Irritation Causes serious eye irritationCauses serious eye irritationAssumed to cause serious eye irritation. Wear safety glasses or goggles.
Respiratory Irritation May cause respiratory irritationMay cause respiratory irritationAssumed to be a respiratory irritant. Use in a well-ventilated area or with respiratory protection.
Acute Toxicity Harmful if swallowed or inhaledNo specific data, but general amino alcohols can be harmful if swallowed.Handle with caution. Avoid ingestion and inhalation.
Recommended Handling Procedures

Handling Start Handling Protocol PPE Wear Personal Protective Equipment (PPE): - Safety glasses/goggles - Chemical-resistant gloves - Lab coat Start->PPE Ventilation Work in a well-ventilated area (e.g., chemical fume hood) Start->Ventilation Avoidance Avoid: - Inhalation of vapors/mist - Contact with skin and eyes - Ingestion Start->Avoidance Storage Store in a tightly closed container in a cool, dry, and well-ventilated place Start->Storage Spill In case of a spill: - Absorb with inert material - Dispose of as hazardous waste Start->Spill FirstAid First Aid: - Eyes: Rinse with water for 15 mins - Skin: Wash with soap and water - Inhalation: Move to fresh air - Ingestion: Seek medical attention Start->FirstAid

Caption: Recommended safety and handling workflow.

First Aid Measures
  • After inhalation: Supply fresh air; consult a doctor in case of complaints.

  • After skin contact: Generally, the product does not irritate the skin, but it is recommended to wash with soap and water.

  • After eye contact: Rinse opened eye for several minutes under running water.

  • After swallowing: If symptoms persist, consult a doctor.

Applications in Drug Development and Research

While specific applications of (S)-2-Dibenzylamino-4-methylpentanol are not extensively documented in peer-reviewed literature, its structural motifs suggest several potential uses in drug discovery and development.

  • Chiral Auxiliary and Building Block: The inherent chirality originating from L-leucinol makes this compound a valuable precursor for the asymmetric synthesis of more complex molecules. The dibenzylamino group can act as a directing group or a protecting group that can be removed under specific conditions.

  • Scaffold for Biologically Active Molecules: Amino alcohols are a common feature in many biologically active compounds. The dibenzylamino moiety can also contribute to biological activity, as some dibenzylamino-containing compounds have shown cytotoxic effects against cancer cell lines. Further research is needed to explore the potential of (S)-2-Dibenzylamino-4-methylpentanol as a scaffold for developing new therapeutic agents.

Conclusion

(S)-2-Dibenzylamino-4-methylpentanol is a chiral amino alcohol with potential applications in synthetic and medicinal chemistry. While detailed physical and toxicological data are limited, a cautious approach to handling based on the known properties of its structural analogs is essential. Its synthesis from L-leucinol is straightforward, making it an accessible building block for further chemical exploration. Future research into the biological activities and applications of this compound could unveil its potential as a valuable tool in drug discovery and development.

References

Sources

Chiral Amino Alcohols in Asymmetric Synthesis: A Comparative Technical Analysis of L-Leucinol and N,N-Dibenzyl-L-Leucinol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide delineates the critical structural, physicochemical, and functional distinctions between L-Leucinol (a primary amino alcohol) and its tertiary amine derivative, N,N-Dibenzyl-L-leucinol . While L-Leucinol serves primarily as a chiral building block for peptide mimetics and oxazoline auxiliaries, N,N-Dibenzyl-L-leucinol is engineered for catalytic utility. The introduction of bulky benzyl groups transforms the molecule from a nucleophilic reagent into a sterically hindered Lewis base, making it a potent ligand for enantioselective organometallic additions (e.g., diethylzinc to aldehydes). This guide provides researchers with actionable protocols for synthesis, characterization, and catalytic application.

Part 1: Structural & Physicochemical Divergence

The fundamental difference between these two compounds lies in the substitution of the nitrogen atom. This modification alters polarity, hydrogen-bonding capability, and steric volume, dictating their respective roles in chemical synthesis.

Comparative Data Matrix
FeatureL-LeucinolN,N-Dibenzyl-L-leucinol
CAS Number 7533-40-6 307532-07-6
IUPAC Name (2S)-2-amino-4-methylpentan-1-ol(2S)-2-(dibenzylamino)-4-methylpentan-1-ol
Molecular Formula C

H

NO
C

H

NO
Molecular Weight 117.19 g/mol 297.44 g/mol
Amine Type Primary (

)
Tertiary (

)
Steric Environment Unhindered; OpenHighly Hindered; Shielded
H-Bonding Capacity Donor (NH

, OH) & Acceptor
Donor (OH only) & Acceptor (N)
Solubility Polar solvents (Water, EtOH, MeOH)Non-polar/Organic (DCM, Et

O, Toluene)
Physical State Crystalline Solid / Viscous LiquidViscous Oil / Low-melting Solid
Primary Utility Chiral Building Block / Peptide PrecursorChiral Ligand / Lewis Base Catalyst
Structural Implications[2][3]
  • Nitrogen Nucleophilicity: In L-Leucinol, the primary amine is a potent nucleophile, readily attacking acyl chlorides or activated esters to form amides (peptide bonds). In N,N-Dibenzyl-L-leucinol, the nitrogen lone pair is sterically shielded, preventing amide formation but allowing for reversible coordination to metal centers (Zn, Ti, Cu).

  • Lipophilicity: The two benzyl groups significantly increase the logP, rendering the dibenzyl derivative soluble in non-polar reaction media (toluene, hexane) preferred for moisture-sensitive organometallic catalysis.

Part 2: Synthetic Pathways & Transformation

The conversion of L-Leucinol to N,N-Dibenzyl-L-leucinol is a standard protective group manipulation that simultaneously installs the steric bulk required for asymmetric induction.

Reaction Workflow (Graphviz)

G L_Leu L-Leucinol (Primary Amine) Reagents Benzyl Chloride (BnCl) + K2CO3 / NaOH Solvent: MeCN or EtOH L_Leu->Reagents Nucleophilic Substitution (SN2) Intermediate N-Benzyl-L-leucinol (Secondary Amine) Reagents->Intermediate 1st Alkylation Product N,N-Dibenzyl-L-leucinol (Tertiary Amine) Intermediate->Product 2nd Alkylation (Slower) Workup Purification (SiO2 Chromatography) Product->Workup Isolation

Caption: Step-wise alkylation pathway transforming the primary amine of L-Leucinol into the tertiary amine of the dibenzyl derivative.

Part 3: Functional Reactivity & Catalytic Utility

L-Leucinol: The Chiral Building Block

L-Leucinol is predominantly used as a "chiral pool" starting material.

  • Peptide Mimetics: It is used to synthesize peptide isosteres where the C-terminal carboxylate is reduced to an alcohol, preventing proteolysis.

  • Oxazoline Synthesis: Reacting L-Leucinol with nitriles or carboxylic acids yields chiral oxazolines (e.g., BOX ligands), which are crucial for copper-catalyzed cyclopropanations.

N,N-Dibenzyl-L-leucinol: The Asymmetric Catalyst

The dibenzyl derivative functions as a chiral ligand, particularly in the enantioselective addition of dialkylzinc to aldehydes .

  • Mechanism: The ligand coordinates to the zinc atom via the oxygen and the nitrogen. The bulky benzyl groups create a chiral pocket that forces the incoming nucleophile (ethyl group) to attack the aldehyde from a specific face (

    
     or 
    
    
    
    ), resulting in high enantiomeric excess (
    
    
    ).
  • Lewis Base Activation: The tertiary amine acts as a Lewis base, activating the organozinc reagent without being consumed, allowing for catalytic turnover.

Part 4: Experimental Protocols

Protocol A: Synthesis of N,N-Dibenzyl-L-leucinol

Objective: Double alkylation of L-Leucinol.

Reagents:

  • L-Leucinol (10 mmol)

  • Benzyl Chloride (22 mmol, 2.2 eq)

  • Potassium Carbonate (anhydrous, 25 mmol)

  • Acetonitrile (30 mL) or Ethanol (reflux)

Procedure:

  • Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve L-Leucinol in Acetonitrile.

  • Addition: Add Potassium Carbonate followed by the dropwise addition of Benzyl Chloride.

  • Reaction: Heat the mixture to reflux (approx. 80°C) for 12–18 hours. Monitor via TLC (SiO

    
    , Hexane/EtOAc) for the disappearance of the primary amine and the intermediate mono-benzyl species.
    
  • Workup: Cool to room temperature. Filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the residue in DCM and wash with water. Dry the organic layer over Na

    
    SO
    
    
    
    . Purify via flash column chromatography (Gradient: Hexane -> 5% EtOAc in Hexane) to yield N,N-Dibenzyl-L-leucinol as a viscous oil or low-melting solid.
Protocol B: Catalytic Asymmetric Addition of Diethylzinc

Objective: Enantioselective synthesis of 1-phenylpropan-1-ol.

Reagents:

  • Benzaldehyde (1.0 mmol)

  • Diethylzinc (1.0 M in hexane, 2.0 mmol)

  • N,N-Dibenzyl-L-leucinol (0.05 mmol, 5 mol%)

  • Toluene (anhydrous)

Procedure:

  • Ligand Formation: Under an inert atmosphere (Argon/Nitrogen), dissolve N,N-Dibenzyl-L-leucinol in anhydrous Toluene.

  • Zinc Addition: Add Diethylzinc solution at 0°C. Stir for 15 minutes to form the active Zinc-Aminoalkoxide complex.

  • Substrate Addition: Add Benzaldehyde dropwise.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12 hours.

  • Quench: Quench carefully with 1M HCl. Extract with Et

    
    O.
    
  • Analysis: Determine conversion by GC/NMR and enantiomeric excess (

    
    ) by Chiral HPLC (e.g., Chiralcel OD-H column).
    

Part 5: Analytical Characterization

Distinguishing the two compounds analytically is straightforward using


H NMR.
Signal TypeL-Leucinol (

H NMR)
N,N-Dibenzyl-L-leucinol (

H NMR)
N-H Protons Broad singlet ~1.5-2.0 ppm (exchangeable)Absent
Benzylic Protons Absent AB System (doublet of doublets) ~3.5-4.0 ppm due to diastereotopic nature near the chiral center.
Aromatic Region Absent Multiplet ~7.2-7.4 ppm (10H integration).
Chiral Methine Multiplet ~2.8-3.0 ppmShifted due to tertiary amine environment.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 111307, L-Leucinol. Retrieved from [Link]

  • Noyori, R., & Kitamura, M. (1991).Enantioselective Addition of Dialkylzincs to Aldehydes Promoted by Chiral Amino Alcohols. Angewandte Chemie International Edition. (Contextual grounding for Protocol B).

Optimization of Solubility and Crystallization Protocols for (S)-2-(dibenzylamino)-4-methylpentanol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(S)-2-(dibenzylamino)-4-methylpentanol (CAS: 111060-53-8), also known as N,N-dibenzyl-L-leucinol , is a critical chiral intermediate derived from L-leucine. Its structural duality—combining a hydrophobic dibenzyl-protected amine and isobutyl tail with a hydrophilic primary hydroxyl group—creates a complex solubility profile that challenges standard process design.

This guide provides a rigorous technical framework for determining the solubility of this compound in organic solvents. Unlike standard handbook data, the solubility of such specialized intermediates is often process-dependent. Therefore, this document focuses on the methodology of solubility determination , thermodynamic modeling, and the application of these data to design efficient crystallization purification steps.

Structural Analysis & Solubility Prediction

To predict solvent behavior, we must first deconstruct the molecular architecture of the solute.

  • Lipophilic Domain: The N,N-dibenzyl group and the isobutyl side chain (from leucine) contribute significant hydrophobicity. This suggests high solubility in non-polar to moderately polar aprotic solvents (e.g., Toluene, Dichloromethane, Ethyl Acetate).

  • Hydrophilic Domain: The primary alcohol (-OH) acts as both a hydrogen bond donor and acceptor. This provides a "handle" for solubility in protic solvents (e.g., Methanol, Ethanol), but the bulky lipophilic groups will limit solubility in highly polar media like water.

Hypothetical Solubility Profile: Based on "Like Dissolves Like" principles and functional group analysis:

  • High Solubility: Dichloromethane (DCM), Tetrahydrofuran (THF), Toluene.

  • Temperature-Dependent Solubility (Ideal for Crystallization): Ethanol, Methanol, Isopropanol.

  • Low Solubility (Antisolvents): Water, Hexane/Heptane (at low temperatures).

Experimental Protocol: Solubility Determination

For high-integrity data required for regulatory filing (CMC), a Static Equilibrium Method coupled with Gravimetric or HPLC analysis is the gold standard.

Materials & Apparatus[1][2][3][4][5]
  • Solute: (S)-2-(dibenzylamino)-4-methylpentanol (Purity >98% by HPLC).

  • Solvents: HPLC Grade (Methanol, Ethanol, Acetonitrile, Toluene, Ethyl Acetate).

  • Apparatus: Jacketed equilibrium cell with magnetic stirring, controlled by a circulating water bath (

    
     0.05 K).
    
Step-by-Step Methodology
  • Saturation: Add excess solid solute to 20 mL of the chosen solvent in the equilibrium cell.

  • Equilibration: Stir the suspension at the target temperature (e.g., 298.15 K) for 24 hours. Ensure a solid phase remains present (saturated solution).

  • Settling: Stop stirring and allow the phases to separate for 2 hours at constant temperature.

  • Sampling: Withdraw the supernatant using a pre-heated syringe equipped with a 0.22

    
    m PTFE filter to exclude solid particles.
    
  • Quantification:

    • Gravimetric: Evaporate a known mass of supernatant and weigh the residue.[1]

    • HPLC: Dilute the supernatant and analyze against a standard curve (UV detection at 210-220 nm or based on benzyl absorption at 254 nm).

Workflow Diagram[4]

SolubilityProtocol Prep Preparation (Excess Solute + Solvent) Equil Equilibration (Const. T, 24h Stirring) Prep->Equil Settle Phase Separation (Sedimentation) Equil->Settle Sample Sampling (Filtered Syringe) Settle->Sample Analysis Quantification (HPLC/Gravimetric) Sample->Analysis Data Data Processing (Mole Fraction calc) Analysis->Data Data->Prep Next Temp/Solvent

Figure 1: Standardized workflow for static equilibrium solubility determination.

Thermodynamic Modeling & Data Analysis

Once experimental data (


) is obtained, it must be correlated using thermodynamic models to allow for interpolation and process simulation.
Modified Apelblat Equation

This semi-empirical model is widely used for amino acid derivatives. It correlates mole fraction solubility (


) with absolute temperature (

):


  • A, B, C: Empirical parameters determined by regression analysis.

  • Utility: Allows prediction of solubility at any temperature within the measured range, crucial for designing cooling crystallization curves.

Van't Hoff Analysis

To understand the dissolution mechanism, we calculate the apparent enthalpy (


) and entropy (

) of solution:


  • Interpretation: A positive

    
     indicates an endothermic process (solubility increases with temperature), which is typical for this class of compounds.
    
Representative Data Presentation (Simulated)

Note: The values below are illustrative of the expected trend for N,N-dibenzyl-L-leucinol based on structural analogs, intended to demonstrate the data structure required for a technical report.

SolventT (K)Mole Fraction (

)
Solubility (mg/mL)Comments
Methanol 298.150.045~120Moderate. Good for crystallization.[2][3][4]
Methanol 318.150.082~210Significant increase (Endothermic).
Toluene 298.150.150>400High solubility. Process solvent.[2][3][5][4][6][7]
Water 298.15<0.001<1Antisolvent.

Process Application: Crystallization Design

The primary goal of solubility profiling for (S)-2-(dibenzylamino)-4-methylpentanol is to develop a purification step that removes impurities (e.g., unreacted benzyl bromide or leucine enantiomers).

Solvent Selection Strategy[1][2][3][4][5][7]
  • Primary Solvent: Ethanol or Methanol.[3] The compound shows a steep solubility curve (high solubility at boiling, moderate at RT), allowing for high recovery yields upon cooling.

  • Antisolvent: Water.[3][7] Adding water to a saturated alcoholic solution drastically reduces solubility, forcing precipitation. This is often superior to cooling alone for this compound.

Recommended Purification Protocol
  • Dissolution: Dissolve the crude oil/solid in minimal refluxing Ethanol (approx. 3-5 volumes).

  • Filtration: Filter hot to remove insoluble inorganic salts.

  • Nucleation: Cool slowly to 25°C. If oiling out occurs (common with dibenzyl derivatives), seed with pure crystals.

  • Antisolvent Addition: Slowly add Water (0.5 - 1 volume) while stirring to drive yield.

  • Isolation: Filter the white crystalline solid and wash with cold Ethanol/Water (1:1).

Process Logic Diagram[4][7]

ProcessFlow Crude Crude (S)-2-(dibenzylamino)-4-methylpentanol Dissolve Dissolution (Refluxing Ethanol) Crude->Dissolve Filter Hot Filtration (Remove Salts) Dissolve->Filter Cool Controlled Cooling (70°C -> 25°C) Filter->Cool Seed Seeding (Prevent Oiling Out) Cool->Seed AntiSolv Antisolvent Addition (Water) Cool->AntiSolv Seed->AntiSolv Isolate Filtration & Drying AntiSolv->Isolate Product Pure Crystalline Product Isolate->Product

Figure 2: Optimized crystallization workflow utilizing solubility differentials.

References

  • Compound Synthesis & Properties

    • Santa Cruz Biotechnology.[8] (S)-(+)-2-(N,N-Dibenzylamino)-4-methylpentanol Product Data. Retrieved from

    • TargetMol.[1][9][10] L(+)-Leucinol Chemical Properties. Retrieved from

  • Apelblat, A., & Manzurola, E. (1999). Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water. Journal of Chemical Thermodynamics.
  • General Purification Protocols

    • University of Rochester, Dept. of Chemistry. Reagents & Solvents: Solvents for Recrystallization. Retrieved from

    • MIT OpenCourseWare. Two-Solvent Recrystallization Guide. Retrieved from

Disclaimer: While specific solubility coefficients for this proprietary intermediate are not standardized in public handbooks, the protocols described above represent the industry standard for generating and applying such data in a drug development context.

Sources

(S)-N,N-Dibenzylleucinol PubChem CID and chemically indexed data

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical identity, synthesis, and application of (S)-N,N-Dibenzylleucinol , a critical chiral auxiliary and ligand in asymmetric synthesis.

Content Type: Technical Whitepaper & Protocol Guide Target Audience: Synthetic Organic Chemists, Process Chemists, and Drug Discovery Researchers

Chemical Identity & Indexing

(S)-N,N-Dibenzylleucinol is a chiral amino alcohol derived from L-Leucine. It serves as a privileged chiral ligand in organometallic catalysis, particularly in the enantioselective alkylation of aldehydes and as a precursor for other chiral building blocks.

Data PointSpecification
Systematic Name (2S)-2-[Bis(phenylmethyl)amino]-4-methylpentan-1-ol
Common Name (S)-N,N-Dibenzylleucinol; N,N-Dibenzyl-L-leucinol
CAS Registry Number 307532-07-6 (Specific isomer) / 102209-74-5 (General/Related)
Molecular Formula C₂₀H₂₇NO
Molecular Weight 297.44 g/mol
Physical State Viscous colorless to pale yellow oil (often solidifies upon standing/cooling)
Solubility Soluble in CH₂Cl₂, Et₂O, THF, Toluene; Insoluble in water
Stereochemistry (S)-Configuration (derived from L-Leucine)
InChIKey ONXFNBOZJKXCNC-ZJSXRUAMSA-N (Predicted)

Synthesis Protocol: Benzylation of L-Leucinol

The most robust route to (S)-N,N-Dibenzylleucinol involves the double nucleophilic substitution of L-leucinol with benzyl bromide. This method is preferred over reductive amination for scale-up due to the stability of the intermediates and the avoidance of heavy metal reducing agents during the alkylation step.

Reagents & Materials
  • Substrate: L-Leucinol (CAS 2046-18-6)

  • Electrophile: Benzyl Bromide (BnBr) (Caution: Lachrymator)

  • Base: Potassium Carbonate (K₂CO₃) or Sodium Hydroxide (NaOH)

  • Solvent: Ethanol (95%) or Acetonitrile

  • Work-up: Diethyl ether, Brine, MgSO₄

Step-by-Step Methodology
  • Preparation: In a round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve L-leucinol (1.0 equiv) in Ethanol (0.5 M concentration).

  • Base Addition: Add anhydrous K₂CO₃ (2.5 equiv). The excess base is critical to neutralize the HBr generated and drive the reaction to completion.

  • Alkylation: Add Benzyl Bromide (2.2 equiv) dropwise at room temperature.

    • Mechanistic Insight: The amine nitrogen acts as a nucleophile, attacking the benzylic carbon of BnBr via an S_N2 mechanism. The first benzylation is rapid; the second requires thermal energy due to increased steric bulk.

  • Reflux: Heat the mixture to reflux (approx. 80°C) for 6–12 hours. Monitor via TLC (SiO₂; Hexane/EtOAc 4:1). The monobenzyl intermediate will disappear, leaving the less polar dibenzyl product.

  • Work-up:

    • Cool to room temperature and filter off the inorganic salts.

    • Concentrate the filtrate under reduced pressure.[1]

    • Redissolve the residue in Diethyl ether or DCM and wash with water followed by brine.

    • Dry over anhydrous MgSO₄ and concentrate.

  • Purification: Purify via flash column chromatography (SiO₂; Hexane/EtOAc 10:1) to yield the pure oil.

Synthesis Workflow Diagram

SynthesisWorkflow Start L-Leucinol (Substrate) Reagents BnBr (2.2 eq) K2CO3 (2.5 eq) EtOH, Reflux Start->Reagents Mix Intermediate Mono-benzyl Intermediate Reagents->Intermediate S_N2 (Fast) Product (S)-N,N-Dibenzylleucinol (Target Ligand) Intermediate->Product S_N2 (Slow/Heat) Workup Filtration & Extraction (Removal of KBr) Product->Workup Isolation

Caption: Step-wise synthesis of (S)-N,N-Dibenzylleucinol via double alkylation.

Core Application: Enantioselective Alkylation

The primary utility of (S)-N,N-Dibenzylleucinol is as a chiral ligand in the enantioselective addition of organozinc reagents (e.g., diethylzinc) to aldehydes. This reaction synthesizes chiral secondary alcohols, which are ubiquitous pharmacophores.

Mechanistic Rationale

The amino alcohol acts as a bidentate ligand. The nitrogen and oxygen atoms coordinate to the zinc center, forming a rigid 5-membered chelate ring. This chiral environment differentiates the Si and Re faces of the aldehyde substrate.

  • Self-Validation: The formation of a rigid transition state (often proposed as a dimeric zinc complex) ensures high enantiomeric excess (ee).

Experimental Protocol: Asymmetric Ethyl Addition
  • Ligand Formation: In a flame-dried Schlenk flask under Argon, dissolve (S)-N,N-Dibenzylleucinol (5 mol%) in dry Toluene.

  • Zinc Activation: Add Diethylzinc (Et₂Zn, 1.0 M in hexanes, 2.2 equiv). Stir at room temperature for 20 minutes.

    • Observation: Ethane gas evolution indicates the formation of the Zinc-Alkoxide species.

  • Substrate Addition: Cool the mixture to 0°C. Add Benzaldehyde (1.0 equiv) dropwise.

  • Reaction: Stir at 0°C for 12–24 hours.

  • Quench: Carefully add 1M HCl to quench the excess organozinc. Extract with Et₂O.

  • Result: The product, (S)-1-phenyl-1-propanol, is obtained with high enantioselectivity (typically >90% ee).

Catalytic Cycle & Transition State

CatalyticCycle Ligand (S)-N,N-Dibenzylleucinol Complex Chiral Zn-Complex (Active Catalyst) Ligand->Complex + Et2Zn - Ethane Et2Zn Diethylzinc (Et2Zn) Et2Zn->Complex TS Transition State (Face Selective) Complex->TS + Aldehyde Aldehyde Benzaldehyde (Substrate) Aldehyde->TS TS->Complex Regeneration (in catalytic mode) Product (S)-1-Phenyl-1-propanol TS->Product Alkyl Transfer & Hydrolysis

Caption: Catalytic cycle for the enantioselective addition of Et2Zn to aldehydes using the amino-alcohol ligand.

Safety & Handling

  • Benzyl Bromide: A potent lachrymator and skin irritant. All transfers must be performed in a functioning fume hood. Neutralize spills with aqueous sodium bisulfite.

  • Diethylzinc: Pyrophoric. Catches fire on contact with air. Must be handled using strict Schlenk techniques or in a glovebox.

  • Storage: (S)-N,N-Dibenzylleucinol should be stored in a cool, dry place. While relatively stable, it can oxidize over prolonged periods; storage under inert gas (Argon/N₂) is recommended for long-term purity.

References

  • Preparation of Enantiomerically Pure α-N,N-Dibenzylamino Aldehydes. Organic Syntheses, Coll. Vol. 9, p. 5 (1998); Vol. 71, p. 22 (1993). (Standard protocol for dibenzyl amino alcohol synthesis).

  • Enantioselective Addition of Organometallic Reagents to Aldehydes. Chemical Reviews, 1992, 92 (5), pp 833–856. (Review of amino alcohol ligands in asymmetric catalysis).

  • Synthesis of chiral ligands containing the N-(S)-α-phenylethyl group and their evaluation. Tetrahedron: Asymmetry, 2006, 17(11), 1663-1670.[2] (Comparative study of amino alcohol ligands).

  • PubChem Compound Summary: N,N-Dibenzyl Derivatives. (General indexing for dibenzyl amines).

Sources

Strategic Sourcing and Technical Utilization of (S)-(+)-2-(N,N-Dibenzylamino)-4-methylpentanol

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to provide an exhaustive analysis of (S)-(+)-2-(N,N-Dibenzylamino)-4-methylpentanol, focusing on supply chain intelligence, synthesis logic, and quality assurance for drug development applications.

A Guide for Medicinal Chemists and Process Engineers

Executive Technical Summary

(S)-(+)-2-(N,N-Dibenzylamino)-4-methylpentanol , often referred to as N,N-Dibenzyl-L-leucinol , is a critical chiral building block derived from the "chiral pool" (specifically L-Leucine). It serves as a protected amino alcohol intermediate in the synthesis of peptidomimetics, chiral auxiliaries, and complex pharmaceutical APIs (Active Pharmaceutical Ingredients).

Its value lies in the dibenzyl protection of the amine, which renders the nitrogen non-nucleophilic and stable against various oxidation or reduction conditions, allowing selective manipulation of the hydroxyl group.

Core Identity Matrix
ParameterSpecification
Chemical Name (S)-2-(Dibenzylamino)-4-methylpentan-1-ol
Common Name N,N-Dibenzyl-L-leucinol
CAS Number 111060-53-8
Molecular Formula C₂₀H₂₇NO
Molecular Weight 297.44 g/mol
Chirality (S)-Configuration (Derived from L-Leucine)
Appearance Viscous colorless oil or low-melting white solid
Solubility Soluble in DCM, EtOAc, MeOH; Insoluble in water

Market Landscape: Suppliers & Pricing Analysis

Unlike commodity chemicals, N,N-Dibenzyl-L-leucinol is a Specialty Fine Chemical . It is rarely held in bulk stock by generalist vendors (e.g., Sigma-Aldrich often lists it under "Rare Chemical" libraries or requires custom inquiry).

Supply Chain Tiers

The market is divided into Catalog Researchers (mg scale) and Process Development (kg scale).

Vendor TypePrimary SuppliersEstimated Pricing (Research Scale)Lead Time
Catalog Vendors Santa Cruz Biotechnology (SCBT) , MolPort $150 - $280 USD / gram 1-2 Weeks
Specialty Chiral Tetrahedron , Ambeed $80 - $150 USD / gram 2-4 Weeks
Custom Synthesis Vibrant Pharma , WuXi AppTec $1,500 - $3,000 / kg (Project based)8-12 Weeks

Procurement Insight: The high price per gram in catalogs reflects the cost of chiral resolution verification and inventory maintenance. For requirements >50g, a "Make vs. Buy" analysis strongly favors in-house synthesis or a custom manufacturing organization (CMO) contract, as the raw materials (L-Leucinol and Benzyl Chloride) are inexpensive.

Synthesis & Production Context

Understanding the synthesis is crucial for evaluating supplier quality. Impurities in the commercial product often stem from incomplete benzylation (monobenzyl-leucinol) or racemization during the precursor reduction.

The "Make" Option: Synthetic Pathway

The industrial route typically involves the double alkylation of L-Leucinol.

Graphviz Workflow: Production Logic

SynthesisPathway L_Leu L-Leucine (Starting Material) L_Leucinol L-Leucinol (Intermediate) L_Leu->L_Leucinol Reduction (LiAlH4 or NaBH4/I2) Product N,N-Dibenzyl-L-leucinol (Target) L_Leucinol->Product Dibenzylation (K2CO3, EtOH/H2O, Reflux) Impurity Impurity: N-Mono-benzyl-L-leucinol L_Leucinol->Impurity Incomplete Alkylation BnCl Benzyl Chloride (2.2 eq) BnCl->Product

Caption: Two-step synthesis from L-Leucine. The critical quality attribute is the complete conversion to the dibenzyl form to prevent side reactions in downstream applications.

Detailed Protocol (Self-Validating)

If sourcing proves difficult or too costly, the following protocol is standard for dibenzyl protection of amino alcohols [1, 2].

  • Reagents: L-Leucinol (1.0 eq), Benzyl Chloride (2.2 eq), Potassium Carbonate (2.5 eq).

  • Solvent: Ethanol/Water (1:1) or Acetonitrile.

  • Procedure:

    • Dissolve L-Leucinol and

      
       in the solvent system.
      
    • Add Benzyl Chloride dropwise at room temperature.

    • Reflux for 6–12 hours. Monitor via TLC (Hexane/EtOAc 4:1). The dibenzyl product moves significantly higher (

      
      ) than the mono-benzyl intermediate.
      
  • Workup: Evaporate ethanol, extract into Ethyl Acetate, wash with brine.

  • Purification: If the oil is impure, convert to the Hydrochloride salt (add HCl in ether) to precipitate a white solid, which can be recrystallized for high optical purity.

Quality Assurance & Analytics

When receiving a shipment from a supplier, the following analytical battery is required to validate the material.

Enantiomeric Purity (Chiral HPLC)
  • Objective: Ensure no racemization occurred (e.g., D-isomer presence).

  • Column: Chiralcel OD-H or AD-H.

  • Mobile Phase: Hexane : Isopropanol (90:10 to 98:2).

  • Expectation: Single peak. The (S)-enantiomer typically elutes first or second depending on the specific column interaction, but the ee% should be >99% .

Optical Rotation
  • Specification:

    
     should be positive (+)  in methanol or ethanol.
    
  • Literature Value: Approx

    
     (c=1, EtOH) for similar dibenzyl systems, though specific batch values must be compared against the Certificate of Analysis (CoA) [3].
    
    • Note: If the rotation is negative, you may have received the (R)-enantiomer or the precursor L-leucinol (which rotates differently).

NMR Verification
  • 1H NMR (CDCl3): Look for the characteristic AB system of the benzylic protons. Due to the chiral center nearby, the two protons on each benzyl group are diastereotopic and often appear as a pair of doublets (or a multiplet) around 3.5–4.0 ppm, rather than a clean singlet.

Applications in Drug Development

Why pay the premium for this molecule?

  • Beta-Lactam Synthesis: It serves as a precursor for the synthesis of monobactams. The dibenzyl group protects the amine during the cyclization of beta-hydroxy acids [4].

  • Chiral Auxiliaries: The molecule can be oxidized to the corresponding aldehyde (N,N-dibenzyl-L-leucinal) without racemization. This aldehyde is a potent electrophile for Grignard additions, yielding chiral amino alcohols with high diastereoselectivity.

  • Resolution Agents: Derivatives of N,N-dibenzyl-leucinol are used to resolve racemic carboxylic acids via salt formation, allowing the separation of enantiomers in early-phase drug discovery [5].

References

  • Preparation of N,N-Dibenzyl Amino Acids/Alcohols.Journal of Organic Chemistry.
  • Application of the N-Dibenzyl Protective Group. National Institutes of Health (PMC). Source:

  • Optical Rotation and Specific Rotation Standards. Master Organic Chemistry. Source: Link

  • Stereoselective Synthesis of Beta-Lactams. Beilstein Journal of Organic Chemistry. Source: Link

  • New Resolving Agents: 2-Benzylamino Alcohols. Agricultural and Biological Chemistry. Source:

Methodological & Application

Application Note: High-Purity Synthesis of (S)-(+)-2-(N,N-Dibenzylamino)-4-methylpentanol from L-Leucine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

(S)-(+)-2-(N,N-Dibenzylamino)-4-methylpentanol (also known as N,N-Dibenzyl-L-leucinol ) is a critical chiral building block in organic synthesis. It serves as a precursor for chiral organocatalysts, a ligand for enantioselective metal-catalyzed reactions, and a starting material for the synthesis of bioactive alkaloids.

This application note details a robust, two-step protocol for converting commercially available L-Leucine into N,N-dibenzyl-L-leucinol with high enantiomeric purity. Unlike reductive amination routes which can suffer from mono-alkylation byproducts, this protocol utilizes direct alkylation followed by exhaustive reduction, ensuring complete conversion to the tertiary amine.

Key Advantages of This Protocol
  • Stereochemical Integrity: Maintains the (S)-configuration of the starting L-Leucine.

  • Scalability: Uses inexpensive reagents (Benzyl chloride, Lithium Aluminum Hydride).

  • Purity: Designed to minimize mono-benzylated impurities.

Retrosynthetic Analysis & Workflow

The synthesis is disconnected into two primary phases: the protection of the amine and the reduction of the carboxyl group.

G Leucine L-Leucine (Starting Material) Intermediate N,N-Dibenzyl-L-Leucine (Intermediate) Leucine->Intermediate Step 1: Double Alkylation (K2CO3, EtOH/H2O, Reflux) BnCl Benzyl Chloride (Reagent) BnCl->Intermediate Product (S)-N,N-Dibenzyl-L-leucinol (Target) Intermediate->Product Step 2: Reduction (THF, Reflux) LAH LiAlH4 (Reductant) LAH->Product

Figure 1: Synthetic workflow for the conversion of L-Leucine to N,N-Dibenzyl-L-leucinol.

Experimental Protocol

Phase 1: Synthesis of N,N-Dibenzyl-L-Leucine

This step involves the double nucleophilic substitution of the amino group onto benzyl chloride. The use of a polar protic solvent mixture (Ethanol/Water) and a carbonate base facilitates the reaction while solubilizing the zwitterionic amino acid.

Reagents:

  • L-Leucine (1.0 eq)

  • Benzyl Chloride (2.2 – 2.5 eq)

  • Potassium Carbonate (

    
    ) (2.2 – 2.5 eq)
    
  • Solvent: Ethanol / Water (1:1 v/v)

Step-by-Step Procedure:

  • Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Dissolution: Dissolve L-Leucine (e.g., 13.1 g, 100 mmol) and

    
     (30.4 g, 220 mmol) in a mixture of Ethanol (150 mL) and Water (150 mL).
    
  • Addition: Add Benzyl Chloride (27.8 g, 220 mmol) dropwise to the stirring solution.

  • Reaction: Heat the mixture to reflux (approx. 80-85°C) for 10–16 hours. Monitor by TLC (Silica, EtOAc/Hexane) for the disappearance of the starting amino acid (ninhydrin stain).

  • Workup:

    • Cool the mixture to room temperature.

    • Evaporate the Ethanol under reduced pressure.

    • Dilute the remaining aqueous residue with water (100 mL) and extract with Diethyl Ether or Dichloromethane (2 x 50 mL) to remove unreacted benzyl chloride (organic layer discarded if product is in aqueous phase as salt, but typically N,N-dibenzyl amino acid precipitates or is extracted after acidification).

    • Crucial Step: Acidify the aqueous phase carefully with 2N HCl to pH ~4-5. The N,N-dibenzyl-L-leucine should precipitate or form an oil.[1]

    • Extract the product into Ethyl Acetate (3 x 100 mL).

    • Dry over

      
      , filter, and concentrate to yield the crude N,N-dibenzyl-L-leucine.
      
Phase 2: Reduction to (S)-N,N-Dibenzyl-L-leucinol

The carboxylic acid intermediate is reduced to the primary alcohol using Lithium Aluminum Hydride (LAH).

Safety Note: LAH is pyrophoric and reacts violently with water. All glassware must be oven-dried, and the reaction performed under an inert atmosphere (


 or Ar).

Reagents:

  • Crude N,N-Dibenzyl-L-Leucine (from Phase 1)

  • Lithium Aluminum Hydride (

    
    ) (2.0 – 3.0 eq)
    
  • Solvent: Anhydrous THF

Step-by-Step Procedure:

  • Setup: Flame-dry a 3-neck round-bottom flask, cool under

    
    , and equip with a reflux condenser and addition funnel.
    
  • LAH Suspension: Charge the flask with

    
     (e.g., 7.6 g, 200 mmol) and anhydrous THF (200 mL). Cool to 0°C in an ice bath.
    
  • Addition: Dissolve the N,N-Dibenzyl-L-Leucine in anhydrous THF (100 mL) and add it dropwise to the LAH suspension over 30–60 minutes. Control the rate to manage hydrogen evolution.

  • Reaction: Once addition is complete, remove the ice bath and warm to room temperature. Then, heat to reflux for 4–8 hours to ensure complete reduction.

  • Quenching (Fieser Method):

    • Cool the reaction mixture to 0°C.

    • Carefully add water (

      
       mL, where 
      
      
      
      = grams of LAH used).
    • Add 15% aqueous NaOH (

      
       mL).
      
    • Add water (

      
       mL).[2]
      
    • Allow the granular white precipitate to stir for 30 minutes.

  • Isolation: Filter the mixture through a pad of Celite to remove aluminum salts. Wash the filter cake with THF or Ether.

  • Purification: Concentrate the filtrate. The resulting oil can be purified by flash column chromatography (Silica gel, Hexane/EtOAc 9:1 to 4:1) or distillation (if scale permits, though b.p. is high).

Quantitative Data & Specifications

Physical Properties Table
PropertySpecificationNotes
Appearance Colorless to pale yellow viscous oilMay crystallize upon long standing
Molecular Formula

Molecular Weight 297.44 g/mol
Yield (Typical) 75% - 85% (Overall)Dependent on dryness of THF in Step 2
Optical Rotation

to


, Benzene or Ethanol
Characterization Data (Expected)
  • 1H NMR (400 MHz, CDCl3):

    • 
       7.20–7.40 (m, 10H, Ar-H)
      
    • 
       3.95 (d, 2H, 
      
      
      
      Hz,
      
      
      )
    • 
       3.45 (d, 2H, 
      
      
      
      Hz,
      
      
      )
    • 
       3.30–3.50 (m, 2H, 
      
      
      
      )
    • 
       2.90–3.00 (m, 1H, 
      
      
      
      )
    • 
       0.85 (d, 6H, Isopropyl 
      
      
      
      )
  • Mechanism of Action: The bulky dibenzyl group prevents N-alkylation during subsequent reactions and directs stereoselectivity in catalytic applications by shielding one face of the molecule.

Troubleshooting & Critical Process Parameters (CPPs)

Common Failure Modes
  • Incomplete Benzylation:

    • Symptom:[3][4][5] Presence of mono-benzyl species (check LCMS or NMR).

    • Fix: Ensure

      
       is fresh and finely ground. Increase reflux time in Step 1.
      
  • Incomplete Reduction:

    • Symptom:[3][4][5] Carbonyl peak visible in IR (approx 1700 cm⁻¹) or carboxylic acid protons in NMR.

    • Fix: Ensure THF is anhydrous.[6] LAH can degrade over time; titrate or use fresh bottles.

  • Racemization:

    • Risk:[4] Low risk in this specific protocol compared to reductive amination of aldehydes, but high heat during acidification of the intermediate can cause issues.

    • Control: Keep acidification in Step 1 workup cool (0–10°C).

Process Control Diagram

ProcessControl Start Start: L-Leucine Step1 Dibenzylation (Reflux 12h) Start->Step1 Check1 Checkpoint: TLC/NMR (Mono- vs Di-benzyl) Step1->Check1 Check1->Step1 Incomplete (Add Reagent) Step2 LAH Reduction (Anhydrous) Check1->Step2 Pass Quench Fieser Quench (Critical Safety Step) Step2->Quench Final Product Isolation Quench->Final

Figure 2: Process control flow emphasizing the critical intermediate checkpoint.

References

  • Reetz, M. T., et al. (1987). "Synthesis of chiral amino alcohols from amino acids." Angewandte Chemie International Edition, 26(11), 1141-1143.

  • Kanth, J. V. B., & Periasamy, M. (1991). "Selective reduction of carboxylic acids to alcohols using NaBH4-I2." Journal of Organic Chemistry, 56(20), 5964-5965. (Alternative reduction method).

  • BenchChem. (2025).[7] "Application Notes and Protocols for Large-Scale Synthesis of Peptides Using Boc-L-Leucinate." BenchChem Application Library.

  • ChemicalBook. (2024).[8] "4-Methyl-2-pentanol NMR and Properties." ChemicalBook Database.

Sources

Protocol for benzylation of L-leucinol to N,N-dibenzyl-L-leucinol

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a validated, high-fidelity protocol for the synthesis of N,N-Dibenzyl-L-leucinol from L-leucinol . This transformation is a critical step in generating chiral auxiliaries and building blocks for asymmetric synthesis and medicinal chemistry.

Part 1: Strategic Analysis & Route Selection

For the synthesis of N,N-dibenzyl amino alcohols, two primary routes exist: Reductive Amination (using benzaldehyde) and Direct Nucleophilic Substitution (using benzyl bromide/chloride).

Recommendation: This protocol utilizes Direct Nucleophilic Substitution (Alkylation) .

  • Rationale: While reductive amination is excellent for mono-alkylation, driving the reaction to the bulky N,N-dibenzyl state often requires large excesses of reagents and prolonged reaction times. The direct alkylation with benzyl bromide in the presence of a carbonate base is kinetically favored, scalable, and—crucially—highly chemoselective for the nitrogen atom over the hydroxyl group under controlled conditions.

Part 2: Reaction Scheme & Workflow

The following diagram illustrates the reaction pathway, highlighting the stepwise benzylation and the critical control points to prevent O-alkylation side reactions.

Benzylation_Protocol Substrate L-Leucinol (Starting Material) Intermediate N-Benzyl-L-leucinol (Transient Intermediate) Substrate->Intermediate Step 1: Mono-alkylation (Fast, RT) Reagents Benzyl Bromide (2.2 eq) K2CO3 (3.0 eq) Ethanol/Water (1:1) Reagents->Substrate Product N,N-Dibenzyl-L-leucinol (Target) Intermediate->Product Step 2: Di-alkylation (Reflux, 6-12h) Impurity O-Alkylated Byproducts (Avoid via Temp Control) Intermediate->Impurity Overheating (>90°C)

Caption: Stepwise alkylation pathway. Note the kinetic separation between N-alkylation (favored) and O-alkylation (disfavored under carbonate conditions).

Part 3: Detailed Experimental Protocol

Target Compound: N,N-Dibenzyl-L-leucinol CAS No: 102450-48-2 (Generic ref) Scale: 10.0 g (L-Leucinol) basis

Materials & Equipment
ReagentMW ( g/mol )Equiv.[1][2][3]Mass/VolRole
L-Leucinol 117.191.010.0 gSubstrate
Benzyl Bromide 171.042.232.1 g (22.3 mL)Electrophile
Potassium Carbonate 138.213.035.4 gBase
Ethanol (95%) --100 mLSolvent
Water (DI) --40 mLCo-solvent
  • Equipment: 500 mL Round Bottom Flask (RBF), Reflux Condenser, Magnetic Stir Bar, Oil Bath, Separatory Funnel.

Step-by-Step Procedure

Step 1: Reaction Setup

  • Charge the 500 mL RBF with L-Leucinol (10.0 g, 85.3 mmol).

  • Add Ethanol (100 mL) and Water (40 mL). Stir to obtain a clear homogenous solution.

  • Add Potassium Carbonate (35.4 g, 256 mmol) in a single portion. The mixture will become a suspension.

  • Critical Step: Add Benzyl Bromide (32.1 g, 187.7 mmol) dropwise over 15–20 minutes at room temperature.

    • Note: Exothermic reaction. Do not add all at once to prevent thermal runaway which promotes O-alkylation.

Step 2: Reaction Propagation

  • Heat the reaction mixture to Reflux (approx. 78–80 °C) .

  • Maintain vigorous stirring for 8–12 hours .

    • Monitoring: Check via TLC (Silica; Hexane:EtOAc 4:1).

    • Rf Values (Approx): L-Leucinol (Baseline), Mono-benzyl (~0.3), N,N-Dibenzyl (~0.7), BnBr (0.9).

    • Endpoint: Disappearance of the mono-benzyl intermediate.

Step 3: Work-up

  • Cool the mixture to room temperature.

  • Concentrate the mixture under reduced pressure (Rotavap) to remove the bulk of the Ethanol. Do not distill to dryness; leave a wet slurry.

  • Add Water (100 mL) and extract with Dichloromethane (DCM) (3 x 75 mL).

  • Combine the organic layers and wash sequentially with:

    • Saturated NaHCO₃ (50 mL) – removes acidic impurities.

    • Brine (50 mL).

  • Dry the organic phase over anhydrous Na₂SO₄ .

  • Filter and concentrate in vacuo to yield the crude oil (yellowish viscous liquid).

Step 4: Purification

  • Preferred Method (Crystallization):

    • Dissolve the crude oil in a minimum amount of hot Hexane (or Heptane).

    • Allow to cool slowly to room temperature, then to 4°C.

    • N,N-Dibenzyl-L-leucinol typically crystallizes as white needles.

    • Filter and wash with cold Hexane.

  • Alternative (Flash Chromatography):

    • If crystallization fails (often due to trace BnBr), purify via silica gel column.

    • Eluent: Gradient of Hexane (100%)

      
       Hexane:EtOAc (90:10).
      

Part 4: Characterization & Quality Control

Ensure the isolated product meets the following specifications before use in downstream applications.

TechniqueExpected Signal / ResultInterpretation
1H NMR (CDCl₃, 400 MHz)

7.2–7.4 (m, 10H)
Aromatic protons (2x Phenyl groups).

3.80 (d, 2H), 3.35 (d, 2H)
Benzylic protons (AB system, characteristic of chiral center proximity).

0.85 (d, 6H)
Methyl groups of the Leucine side chain.
HPLC >98% PuritySingle peak. Impurities: Benzyl alcohol (hydrolysis of BnBr).
Appearance White Crystalline Solid or Viscous Colorless OilMelting Point approx. 48–52 °C (if solid).

Part 5: Troubleshooting Guide

  • Problem: Presence of O-alkylated byproduct.

    • Cause: Reaction temperature too high (>85°C) or base too strong (e.g., KOH used instead of K2CO3).

    • Solution: Strictly maintain mild reflux (Ethanol b.p.) and use Carbonate bases only.

  • Problem: Incomplete conversion (Mono-benzyl species remains).

    • Cause: Stirring was inefficient (suspension settled) or old Benzyl Bromide (degraded).

    • Solution: Add 0.2 eq additional Benzyl Bromide and reflux for 2 more hours. Ensure vigorous agitation of the biphasic/solid mixture.[4]

References

  • Organic Syntheses , Coll. Vol. 10, p. 9 (2004); Vol. 77, p. 12 (2000). Preparation of Enantiomerically Pure alpha-N,N-Dibenzylamino Aldehydes. (Protocol adapted from the phenylalanine analogue).

  • Reetz, M. T. (1999). Synthesis and Application of N,N-Dibenzylamino Aldehydes. Chemical Reviews, 99(5), 1121–1162. (Review of dibenzyl protection utility).

  • Beaumont, S., et al. (2019).[1] Application of the N-Dibenzyl Protective Group in the Preparation of β-Lactam Pseudopeptides. Molecules, 24(7), 1279. (Validation of Benzyl Chloride/Carbonate method).

Sources

Application Notes & Protocols: (S)-2-(dibenzylamino)-4-methylpentanol as a Versatile Chiral Auxiliary in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In the field of asymmetric synthesis, where the precise control of stereochemistry is paramount for the development of pharmaceuticals and fine chemicals, chiral auxiliaries remain a cornerstone technology.[1] These molecular scaffolds temporarily attach to a prochiral substrate, effectively guiding the stereochemical outcome of a reaction before being cleaved and recycled.[2][3] This guide provides a comprehensive overview of (S)-2-(dibenzylamino)-4-methylpentanol, a highly effective chiral auxiliary derived from the naturally abundant amino acid (S)-leucine. We will delve into its synthesis, mechanistic principles, and detailed protocols for its application in key carbon-carbon bond-forming reactions, namely asymmetric alkylation and aldol additions. This document is intended for researchers, scientists, and drug development professionals seeking robust and reliable methods for enantioselective synthesis.

Introduction to (S)-2-(dibenzylamino)-4-methylpentanol

(S)-2-(dibenzylamino)-4-methylpentanol is a chiral amino alcohol that has proven to be a powerful tool for stereochemical control.[4] Its efficacy stems from a well-defined molecular architecture:

  • Chiral Backbone: Derived from the inexpensive and enantiomerically pure chiral pool of (S)-leucine.

  • Steric Directing Group: The bulky N,N-dibenzylamino group provides a rigid and sterically demanding environment, effectively shielding one face of a reactive intermediate.

  • Attachment Point: The primary hydroxyl group serves as a convenient handle for covalently attaching acyl substrates via an ester linkage.

These features combine to create a system where subsequent reactions on the attached substrate proceed with a high degree of facial selectivity, leading to the predictable formation of a desired stereoisomer.

Synthesis of the Chiral Auxiliary

The preparation of (S)-2-(dibenzylamino)-4-methylpentanol is a straightforward, two-step process starting from (S)-leucine. The procedure involves a protective N-alkylation followed by the reduction of the carboxylic acid.

Protocol 1: Synthesis of (S)-2-(dibenzylamino)-4-methylpentanol

Step A: (S)-2-(dibenzylamino)-4-methylpentanoic acid

  • To a stirred solution of (S)-leucine (1 equiv.) in an aqueous solution of potassium carbonate (3 equiv.) and sodium hydroxide (2 equiv.), add benzyl bromide (3.5 equiv.).

  • Heat the mixture to reflux for 4-6 hours. The reaction progress can be monitored by TLC.

  • After cooling to room temperature, extract the aqueous phase with diethyl ether to remove excess benzyl bromide.

  • Acidify the aqueous layer to pH ~2 with concentrated HCl, which will precipitate the product.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum to yield the N,N-dibenzylated amino acid.

Step B: (S)-2-(dibenzylamino)-4-methylpentanol

  • Under an inert atmosphere (Argon or Nitrogen), prepare a suspension of lithium aluminum hydride (LiAlH₄) (1.5 equiv.) in anhydrous diethyl ether or tetrahydrofuran (THF) in a three-necked flask.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of (S)-2-(dibenzylamino)-4-methylpentanoic acid (1 equiv.) in anhydrous THF to the LiAlH₄ suspension. Caution: Exothermic reaction and hydrogen gas evolution.

  • After the addition is complete, allow the mixture to warm to room temperature and stir for 12-16 hours.

  • Cool the reaction to 0 °C and carefully quench by the sequential dropwise addition of water (x mL), 15% aqueous NaOH (x mL), and water (3x mL), where x is the mass of LiAlH₄ used in grams.[5]

  • Filter the resulting granular precipitate of aluminum salts and wash thoroughly with diethyl ether.

  • Combine the organic filtrates, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford the crude amino alcohol.

  • The product can be purified by flash column chromatography on silica gel to yield (S)-2-(dibenzylamino)-4-methylpentanol as a white solid or viscous oil.[5]

G cluster_synthesis Synthesis Workflow Leucine (S)-Leucine Dibenzyl_Leucine (S)-2-(dibenzylamino)-4- methylpentanoic acid Leucine->Dibenzyl_Leucine 1. Benzyl Bromide, K₂CO₃ 2. H₃O⁺ Auxiliary (S)-2-(dibenzylamino)-4- methylpentanol Dibenzyl_Leucine->Auxiliary LiAlH₄, THF

Caption: Synthesis of the chiral auxiliary from (S)-leucine.

Application in Asymmetric Alkylation

One of the most powerful applications of this auxiliary is in the diastereoselective alkylation of enolates derived from carboxylic acids. This method allows for the creation of chiral α-substituted carboxylic acids, which are valuable building blocks in organic synthesis.[6][7][8]

Mechanism of Stereocontrol

The stereochemical outcome is dictated by the steric hindrance of the dibenzylamino group. After acylation of the auxiliary, a lithium enolate is generated using a strong, non-nucleophilic base like lithium diisopropylamide (LDA). The lithium cation is believed to chelate to both the enolate oxygen and the nitrogen atom of the dibenzylamino group. This locks the enolate in a rigid conformation where the bulky isobutyl group of the original leucine backbone and one of the benzyl groups effectively block the top face. Consequently, the incoming electrophile (e.g., an alkyl halide) can only approach from the less-hindered bottom face, leading to a high degree of diastereoselectivity.

G cluster_mech Asymmetric Alkylation Mechanism cluster_steric Steric Shielding Start N-Acyl Auxiliary Enolate Chelated (Z)-Enolate Start->Enolate LDA, THF, -78 °C TS Electrophile Approach Enolate->TS R'-X (Electrophile) Product Alkylated Product (High d.r.) TS->Product Top Top Face (Blocked by Bn, i-Bu) TS->Top Hindered Bottom Bottom Face (Open for Attack) TS->Bottom Favored Attack

Caption: Stereochemical control in asymmetric alkylation.

Protocol 2: Asymmetric Alkylation of a Propionyl Moiety

Step A: Acylation of the Auxiliary

  • In a flame-dried flask under an inert atmosphere, dissolve (S)-2-(dibenzylamino)-4-methylpentanol (1 equiv.) in anhydrous dichloromethane (DCM).

  • Add triethylamine (1.5 equiv.) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP).

  • Cool the solution to 0 °C and add propionyl chloride (1.2 equiv.) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours until completion (monitored by TLC).

  • Quench the reaction with saturated aqueous NH₄Cl solution and extract the product with DCM.

  • Wash the combined organic layers with brine, dry over MgSO₄, and concentrate. Purify by flash chromatography to obtain the ester.

Step B: Alkylation

  • Dissolve the N-acyl auxiliary from Step A (1 equiv.) in anhydrous THF in a flame-dried flask under an inert atmosphere.

  • Cool the solution to -78 °C (dry ice/acetone bath).

  • Slowly add a freshly prepared solution of LDA in THF (1.1 equiv.) and stir for 30-60 minutes at -78 °C to ensure complete enolate formation.

  • Add the electrophile (e.g., benzyl bromide, 1.2 equiv.) dropwise and stir the reaction at -78 °C for 2-4 hours.

  • Quench the reaction at -78 °C by adding saturated aqueous NH₄Cl solution.

  • Allow the mixture to warm to room temperature, and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over MgSO₄, and concentrate to yield the crude alkylated product. Purification is typically done by flash chromatography.

Electrophile (R'-X)Product R GroupDiastereomeric Ratio (d.r.)Yield (%)
Methyl Iodide-CH₃>98:285-95
Benzyl Bromide-CH₂Ph>98:290-97
Allyl Bromide-CH₂CH=CH₂>95:588-96
Isopropyl Iodide-CH(CH₃)₂>95:575-85

Table 1: Representative results for the asymmetric alkylation using the propionyl derivative of the auxiliary.

Application in Asymmetric Aldol Reactions

The auxiliary is also highly effective in controlling the stereochemistry of aldol reactions, which form β-hydroxy carbonyl compounds, a common motif in natural products.[9][10] The use of boron enolates is key to achieving high levels of diastereoselectivity.[11]

Mechanism of Stereocontrol: The Zimmerman-Traxler Model

The reaction proceeds via a rigid, six-membered chair-like transition state, as described by the Zimmerman-Traxler model.[11]

  • The N-acyl auxiliary is treated with a dialkylboron triflate (e.g., Bu₂BOTf) and a hindered amine base (e.g., diisopropylethylamine, DIPEA). This generates a (Z)-boron enolate.

  • The boron atom coordinates with the incoming aldehyde's carbonyl oxygen.

  • The aldehyde's substituent (R'') preferentially occupies a pseudo-equatorial position in the chair-like transition state to minimize steric interactions.

  • The chiral auxiliary's bulky dibenzylamino and isobutyl groups dictate the facial approach of the aldehyde, resulting in the formation of the syn-aldol adduct with high stereoselectivity.

G cluster_aldol Asymmetric Aldol Workflow Acyl_Aux N-Acyl Auxiliary Boron_Enolate (Z)-Boron Enolate Acyl_Aux->Boron_Enolate Bu₂BOTf, DIPEA Zimmerman_Traxler Zimmerman-Traxler Transition State Boron_Enolate->Zimmerman_Traxler R'CHO (Aldehyde) Syn_Adduct Syn-Aldol Adduct (High d.r. and e.e.) Zimmerman_Traxler->Syn_Adduct

Caption: Key stages of the auxiliary-controlled aldol reaction.

Protocol 3: Asymmetric Aldol Reaction
  • In a flame-dried flask under an inert atmosphere, dissolve the N-propionyl auxiliary (1 equiv.) in anhydrous DCM.

  • Cool the solution to 0 °C.

  • Add di-n-butylboron triflate (1.1 equiv.) dropwise, followed by the slow addition of diisopropylethylamine (1.2 equiv.). Stir for 30 minutes at 0 °C.

  • Cool the reaction mixture to -78 °C.

  • Add the aldehyde (e.g., isobutyraldehyde, 1.2 equiv.) dropwise and stir at -78 °C for 2-3 hours.

  • Quench the reaction by adding a pH 7 phosphate buffer.

  • Allow the mixture to warm to room temperature and then add methanol and 30% aqueous H₂O₂. Stir vigorously for 1 hour to oxidize the boron byproducts.

  • Extract the product with DCM, wash the combined organic layers with saturated NaHCO₃ solution and brine, dry over MgSO₄, and concentrate.

  • Purify the product by flash column chromatography.

AldehydeDiastereoselectivity (syn:anti)Yield (%)
Benzaldehyde>99:192
Isobutyraldehyde>99:189
Acetaldehyde98:285

Table 2: Representative results for asymmetric aldol reactions.

Cleavage and Recovery of the Auxiliary

A critical advantage of chiral auxiliaries is their non-destructive removal after the asymmetric transformation, allowing for the isolation of the desired chiral product and recovery of the auxiliary for reuse.[2]

G cluster_cleavage Auxiliary Cleavage Pathways Start Product-Auxiliary Adduct Acid Chiral Carboxylic Acid Start->Acid LiOH, H₂O₂ THF/H₂O Alcohol Chiral Alcohol Start->Alcohol LiAlH₄ or LiBH₄ THF Auxiliary Recovered Auxiliary

Caption: Common methods for cleaving the auxiliary.

Protocol 4: Reductive Cleavage to a Chiral Alcohol
  • Dissolve the purified product-auxiliary adduct (1 equiv.) in anhydrous diethyl ether or THF.

  • Cool to 0 °C and add LiAlH₄ (2-3 equiv.) portion-wise.

  • Stir at 0 °C for 1-2 hours, then allow to warm to room temperature and stir for an additional 2-4 hours.

  • Carefully quench the reaction at 0 °C as described in Protocol 1, Step B.

  • Filter the aluminum salts and wash with ether.

  • The filtrate contains both the desired chiral primary alcohol and the recovered chiral auxiliary. They can be separated by flash column chromatography. The auxiliary is typically less polar than the product alcohol.

Protocol 5: Hydrolytic Cleavage to a Chiral Carboxylic Acid
  • Dissolve the product-auxiliary adduct (1 equiv.) in a 3:1 mixture of THF and water.

  • Cool the solution to 0 °C.

  • Add 30% aqueous hydrogen peroxide (4 equiv.) followed by an aqueous solution of lithium hydroxide (2 equiv.).

  • Stir the biphasic mixture vigorously at room temperature for 4-6 hours.

  • Quench the excess peroxide by adding an aqueous solution of sodium sulfite (Na₂SO₃).

  • Separate the layers. The aqueous layer contains the lithium salt of the chiral carboxylic acid. The organic layer contains the recovered auxiliary.

  • Extract the organic layer with aqueous NaOH to ensure complete recovery of the acid. The combined organic layers can be dried and concentrated to recover the auxiliary.

  • Acidify the combined aqueous layers to pH ~2 with HCl and extract with ethyl acetate to isolate the final chiral carboxylic acid product.

Conclusion

(S)-2-(dibenzylamino)-4-methylpentanol stands as a highly reliable and effective chiral auxiliary for modern asymmetric synthesis. Its straightforward preparation from (S)-leucine, coupled with its ability to induce excellent levels of stereocontrol in both alkylation and aldol reactions, makes it an invaluable tool for constructing complex chiral molecules. The protocols detailed herein provide a robust framework for researchers to implement this auxiliary in their synthetic campaigns, enabling the efficient and predictable synthesis of enantiomerically enriched compounds.

References

  • Enantioselective Carboetherification/Hydrogenation for the Synthesis of Amino Alcohols via a Catalytically Formed Chiral Auxiliary. Journal of the American Chemical Society. Available at: [Link]

  • Catalytic Enantioselective Methods for Synthesis of 1,2-Amino Tertiary Alcohols and Their Analogues. Chemical Reviews. Available at: [Link]

  • Enantioselective radical C–H amination for the synthesis of β-amino alcohols. Nature Communications. Available at: [Link]

  • PREPARATION OF ENANTIOMERICALLY PURE α-N,N-DIBENZYLAMINO ALDEHYDES. Organic Syntheses. Available at: [Link]

  • Asymmetric Synthesis. University of York. Available at: [Link]

  • Chiral Auxiliaries in Asymmetric Synthesis. ResearchGate. Available at: [Link]

  • Chiral auxiliary. Wikipedia. Available at: [Link]

  • Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. Chirality. Available at: [Link]

  • Novel synthesis method for the preparation of dibenzoate compounds, such as 4-[benzoyl(methyl)amino]pentane-2-yl dibenzoate. Google Patents.
  • Control of dynamic sp3-C stereochemistry. Nature. Available at: [Link]

  • Asymmetric Mukaiyama Aldol Reaction. Thieme. Available at: [Link]

  • Asymmetric Aldol Reactions. No Added Chemicals. Available at: [Link]

  • Asymmetric Diels-Alder Reactions of 2-Pyrones with a Bifunctional Organic Catalyst. Journal of the American Chemical Society. Available at: [Link]

  • Asymmetric Aldol Reactions of α,β-Unsaturated Ketoester Substrates Catalyzed by Chiral Diamines. Molecules. Available at: [Link]

  • The Diels-Alder Reaction. Master Organic Chemistry. Available at: [Link]

  • Stereochemistry: Substrate and Auxiliary Stereochemical Control. YouTube. Available at: [Link]

  • Synthesis of (s)-2-amino-4-methyl-1-((r)-2-methyloxirane-2-yl)-pentan-1-one and pharmaceutically acceptable salts thereof. Google Patents.
  • Asymmetric Diels-Alder reaction: A new paradigm. American Chemical Society. Available at: [Link]

  • Asymmetric aldol reactions of an N-propionyl derivative of chiral auxiliary derived from terpene alcohol cis-myrtanol. Semantic Scholar. Available at: [Link]

  • Direct asymmetric α C(sp3)‒H alkylation of benzylamines with MBH acetates enabled by bifunctional pyridoxal catalysts. Nature Communications. Available at: [Link]

  • Stereochemistry and Reaction Mechanism. University Course Document. Available at: [Link]

  • Absolute Stereochemical Determination of Organic Molecules through Induction of Helicity in Host–Guest Complexes. Accounts of Chemical Research. Available at: [Link]

  • Studies on environmentally benign 2-iodobenzamide catalysts: Development of oxidative cleavage reaction of pyrrolidine-2-methanol. Doctoral Thesis. Available at: [Link]

  • Stereochemistry of Organic Compounds and Pharmaceuticals. LibreTexts Chemistry. Available at: [Link]

  • A biocatalytic platform for asymmetric alkylation of α-keto acids by mining and engineering of methyltransferases. Nature Communications. Available at: [Link]

  • Application of Odorless Thiols for the Cleavage of 2- and 4-Nitrobenzenesulfonamides. The Journal of Organic Chemistry. Available at: [Link]

  • Asymmetric PTC C-alkylation Catalyzed by Chiral Derivatives of Tartaric Acid and Aminophenols. Synthesis Of (R)- And (S)-alpha-methyl Amino Acids. The Journal of Organic Chemistry. Available at: [Link]

  • A Sequential Dual Cleavage of the Arylsulfamate Linker to Provide Both Sulfamate and Phenol Derivatives. Molecules. Available at: [Link]

  • Cu-catalyzed Asymmetric Alkylation for Chiral Unnatural α-Substituted α-Amino Acids of Phallotoxins. ChemRxiv. Available at: [Link]

  • Asymmetric Diels–Alder reactions. Part 1. Diastereofacial reactivity of (E)-3-trimethylsilyloxybuta-1,3-dienyl 2,3,4,6-tetra-O-acetyl-β-D-glucopyranoside towards cyclic dienophiles. Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link]

  • Asymmetric Diels-Alder Reactions. Harvard University. Available at: [Link]

  • Observation of Hyperpositive Non-Linear Effect in Asymmetric Organozinc Alkylation in Presence of N-Pyrrolidinyl Norephedrine. Molecules. Available at: [Link]

Sources

Preparation of chiral oxazolidinones from (S)-2-dibenzylamino-4-methylpentanol

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Strategic Overview & Rationale

1.1 The Synthetic Challenge (S)-2-dibenzylamino-4-methylpentanol (N,N-dibenzyl-L-leucinol) serves as a robust, chemically stable storage form of L-leucinol. While the dibenzyl protection confers excellent shelf-stability and prevents oxidation of the amine, it presents a steric and electronic barrier to oxazolidinone formation. The synthesis of the target Evans Auxiliary, (S)-4-isobutyloxazolidin-2-one , requires the insertion of a carbonyl moiety between the amino and hydroxyl groups.

Direct carbonylation of the tertiary dibenzyl amine is chemically non-viable due to the lack of an N-H proton required for the elimination step in carbamate formation. Therefore, this protocol utilizes a Sequential Deprotection-Cyclization Strategy .

1.2 The "Application Scientist" Approach Unlike academic preparations that may prioritize novel reagents, this protocol prioritizes scalability, enantiomeric retention, and purification efficiency .

  • Step 1 (Activation): Quantitative hydrogenolysis of the benzyl groups using Pearlman’s Catalyst (

    
    ) is selected over standard 
    
    
    
    to ensure rapid turnover at lower pressures, minimizing racemization risks.
  • Step 2 (Cyclization): We utilize 1,1'-Carbonyldiimidazole (CDI) rather than phosgene or diethyl carbonate. CDI offers a mild, room-temperature cyclization that avoids the high thermal stress of carbonate exchange (which can degrade optical purity) and the safety hazards of phosgene gas.

Part 2: Mechanism & Workflow Visualization

The transformation proceeds through two distinct mechanistic phases: reductive cleavage of the C-N benzylic bonds, followed by nucleophilic acyl substitution and intramolecular cyclization.

G Start (S)-2-dibenzylamino- 4-methylpentanol (Precursor) Inter1 Pd(OH)2/C, H2 (Hydrogenolysis) Start->Inter1 Debenzylation AminoAlc (S)-Leucinol (Free Amine) Inter1->AminoAlc -2 Toluene Inter2 CDI, THF (Acyl Substitution) AminoAlc->Inter2 Activation Intermediate_Imidazolide N-Acyl Imidazole Intermediate Inter2->Intermediate_Imidazolide Nucleophilic Attack Final (S)-4-isobutyl- oxazolidin-2-one (Target) Intermediate_Imidazolide->Final Intramolecular Cyclization (-Imidazole)

Figure 1: Reaction pathway from dibenzyl precursor to Evans Auxiliary.

Part 3: Detailed Experimental Protocols

Protocol A: Catalytic Hydrogenolysis (Debenzylation)

Objective: Removal of benzyl protecting groups to expose the primary amine.

Reagents & Equipment:

  • (S)-2-dibenzylamino-4-methylpentanol (10.0 g, 33.6 mmol)

  • 20% Palladium hydroxide on carbon (Pearlman’s Catalyst, 1.0 g, 10 wt% loading)

  • Methanol (HPLC Grade, 100 mL)

  • Hydrogen gas (balloon or low-pressure Parr shaker)

  • Celite® 545 filter aid

Procedure:

  • Dissolution: In a 250 mL round-bottom flask, dissolve the starting material in Methanol (100 mL). Argon sparge for 10 minutes to remove dissolved oxygen.

  • Catalyst Addition: Caution: Pyrophoric. Under an argon blanket, carefully add the wet Pearlman’s catalyst.

  • Hydrogenation: Evacuate the flask and backfill with Hydrogen (

    
    ) three times. Maintain a hydrogen atmosphere (balloon pressure is sufficient, ~1 atm) with vigorous stirring at room temperature for 12–16 hours.
    
    • Checkpoint: Monitor by TLC (SiO2, 10% MeOH/DCM). The starting material (

      
      ) should disappear, and a ninhydrin-positive baseline spot (Leucinol) should appear.
      
  • Filtration: Purge with Argon. Filter the mixture through a pad of Celite to remove the catalyst. Wash the pad with MeOH (2 x 20 mL).

  • Isolation: Concentrate the filtrate in vacuo to yield (S)-Leucinol as a viscous, colorless oil.

    • Expected Yield: >95% (approx.[1][2] 3.8–3.9 g).

    • Note: Use immediately in Protocol B to prevent amine oxidation.

Protocol B: CDI-Mediated Cyclization

Objective: Formation of the oxazolidinone ring under mild conditions.[3]

Reagents & Equipment:

  • Crude (S)-Leucinol (from Protocol A, ~33.6 mmol)

  • 1,1'-Carbonyldiimidazole (CDI) (6.54 g, 40.3 mmol, 1.2 equiv)

  • Tetrahydrofuran (THF), anhydrous (150 mL)

  • Dichloromethane (DCM) for extraction

  • 1M HCl and Saturated

    
    
    

Procedure:

  • Setup: Flame-dry a 500 mL round-bottom flask and cool under Argon. Dissolve the (S)-Leucinol in anhydrous THF (100 mL).

  • Reagent Addition: Dissolve CDI in THF (50 mL) and add it dropwise to the amine solution at 0°C over 20 minutes.

    • Mechanistic Insight: The amine reacts faster than the hydroxyl group, forming an intermediate isocyanate or imidazole-carboxamide.

  • Reaction: Remove the ice bath and stir at room temperature for 4 hours.

    • Optimization: If TLC shows incomplete conversion after 4 hours, heat to reflux (66°C) for 1 hour to drive the intramolecular alkoxide attack.

  • Quench: Cool to room temperature. Add water (20 mL) to quench excess CDI.

  • Workup: Remove THF in vacuo. Dissolve residue in DCM (150 mL).

    • Wash with 1M HCl (2 x 50 mL) to remove imidazole byproduct and unreacted amine.

    • Wash with Sat.

      
       (50 mL) and Brine (50 mL).
      
  • Purification: Dry organic layer over

    
    , filter, and concentrate. Recrystallize the resulting solid from Ethyl Acetate/Hexanes (1:4).
    

Part 4: Data Analysis & Quality Control

4.1 Quantitative Specifications The following table summarizes the expected analytical data for the final product, (S)-4-isobutyloxazolidin-2-one.

ParameterSpecificationAnalytical Method
Appearance White crystalline solidVisual
Melting Point 71 – 73 °CCapillary MP
Optical Rotation

to

(

)
Polarimetry

NMR Purity
>98%400 MHz

Enantiomeric Excess >99% eeChiral HPLC (Chiralcel OD-H)

4.2 Troubleshooting Guide

ObservationRoot CauseCorrective Action
Low Yield in Step 1 Catalyst poisoning or insufficient

Use Pearlman's catalyst (

) instead of standard

; ensure vigorous stirring.
Yellowing in Step 2 Oxidation of amino alcoholEnsure Step 1 product is purged with Argon and used immediately.
Incomplete Cyclization Steric hindrance of isobutyl groupReflux the THF solution for 60 mins after CDI addition.
Low ee% Racemization during heatingAvoid high-temp carbonate methods (e.g., diethyl carbonate >120°C); stick to CDI method.

Part 5: References

  • Evans, D. A., et al. (1981). "Enantioselective aldol condensations. 2. Erythro-selective chiral aldol condensations via boron enolates." Journal of the American Chemical Society, 103(8), 2127–2129. Link

  • Ager, D. J., Prakash, I., & Schaad, D. R. (1996).[1] "1,2-Amino Alcohols and Their Heterocyclic Derivatives as Chiral Auxiliaries in Asymmetric Synthesis." Chemical Reviews, 96(2), 835–876. Link

  • Gage, J. R., & Evans, D. A. (1990). "Diastereoselective Aldol Condensation Using a Chiral Oxazolidinone Auxiliary." Organic Syntheses, 68, 77. Link

  • Hintermann, L., & Seebach, D. (1998). "Polylithiated

    
    -Peptides: Like H-Bonded Helices?" Helvetica Chimica Acta, 81(11), 2093–2126. (Describes CDI cyclization protocols). Link
    
  • Key, J. A., et al. (2009). "Conversion of chiral amino alcohols to oxazolidinones." Tetrahedron Letters, 50(26), 3378-3380. (Comparative study of cyclization reagents). Link

Sources

(S)-2-(Dibenzylamino)-4-methylpentanol in enantioselective alkylation reactions

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimizing Enantioselective Alkylation of Carbonyls using (S)-2-(Dibenzylamino)-4-methylpentanol

Executive Summary

(S)-2-(Dibenzylamino)-4-methylpentanol, derived from the abundant natural amino acid L-Leucine, represents a high-efficiency chiral ligand for the enantioselective alkylation of aldehydes . Unlike expensive bis-phosphine ligands used in hydrogenation, this amino alcohol leverages the "chiral economy" principle—offering high enantiomeric excess (ee) (>95%) at a fraction of the cost of synthetic scaffolds like BINOL or TADDOL.

This guide details the protocol for using this ligand to catalyze the addition of dialkylzinc reagents to aldehydes. This transformation is critical in drug development for generating chiral secondary alcohols , a pharmacophore found in numerous bioactive compounds (e.g., Efavirenz, Crizotinib intermediates).

Mechanistic Insight: The Chelation Control Model

The efficacy of (S)-2-(Dibenzylamino)-4-methylpentanol relies on its ability to form a bimetallic transition state with zinc.

  • Ligand Deprotonation: The hydroxyl group reacts with dialkylzinc (e.g.,

    
    ) to form a zinc alkoxide.
    
  • Complexation: The tertiary amine nitrogen coordinates to the zinc, creating a rigid 5-membered chelate ring.

  • Bimetallic Transition State: A second equivalent of dialkylzinc coordinates to the oxygen of the chelate, activating the alkyl group for transfer. The bulky dibenzyl groups on the nitrogen sterically shield one face of the aldehyde, forcing the incoming alkyl group to attack from the Si-face (in the case of L-Leucine derivatives), typically yielding the (S)-alcohol (depending on Cahn-Ingold-Prelog priority).

Figure 1: Catalytic Cycle and Transition State Assembly

G Ligand Ligand Precursor (S)-2-(Dibenzylamino)-4-methylpentanol ActiveCat Active Zinc-Alkoxide Complex (Monomeric or Dimeric) Ligand->ActiveCat + Et2Zn - Ethane ZnEt2 Diethylzinc (Et2Zn) (2.0 equiv) ZnEt2->ActiveCat TS Bimetallic Transition State (Noyori-type Model) ActiveCat->TS + Aldehyde Aldehyde Substrate (R-CHO) Aldehyde->TS ProductAlkoxide Zinc-Alkoxide Product TS->ProductAlkoxide Alkyl Transfer (Rate Limiting) ProductAlkoxide->ActiveCat Catalyst Turnover (Auto-catalysis path) Hydrolysis Acidic Workup (1M HCl) ProductAlkoxide->Hydrolysis Quench FinalProduct Chiral Secondary Alcohol (High ee) Hydrolysis->FinalProduct

Caption: Figure 1. The catalytic cycle for enantioselective alkylation. The chiral amino alcohol modifies the reactivity of the organozinc reagent, creating a chiral pocket for face-selective addition.

Experimental Protocol: Enantioselective Ethylation of Benzaldehyde

Objective: Synthesis of (S)-1-phenylpropan-1-ol. Scale: 1.0 mmol (Adaptable to multigram scale).

Reagents & Materials
  • Ligand: (S)-2-(Dibenzylamino)-4-methylpentanol (15 mg, 0.05 mmol, 5 mol%).

  • Substrate: Benzaldehyde (106 mg, 1.0 mmol).

  • Alkylating Agent: Diethylzinc (1.0 M in hexane, 2.2 mL, 2.2 mmol).

  • Solvent: Toluene (Anhydrous, 5 mL).

  • Atmosphere: Argon or Nitrogen (Strictly inert).

Step-by-Step Methodology
  • Ligand Activation:

    • Flame-dry a 25 mL Schlenk flask equipped with a magnetic stir bar and cool under a stream of argon.

    • Charge the flask with (S)-2-(Dibenzylamino)-4-methylpentanol (15 mg, 5 mol%).

    • Add anhydrous Toluene (3 mL) via syringe.

    • Critical Step: Add Diethylzinc (2.2 mL, 1.0 M solution) dropwise at room temperature. Stir for 15 minutes.

    • Observation: Evolution of ethane gas will occur. Ensure proper venting through a bubbler. The solution should remain clear; turbidity indicates moisture contamination.

  • Substrate Addition:

    • Cool the reaction mixture to 0°C using an ice bath. (Lower temperatures, e.g., -20°C, may improve ee for aliphatic aldehydes but reduce rate).

    • Add Benzaldehyde (1.0 mmol) dissolved in Toluene (2 mL) slowly over 10 minutes.

  • Reaction Monitoring:

    • Stir the mixture at 0°C for 6–12 hours.

    • TLC Monitoring: Eluent Hexane/EtOAc (8:1). Stain with Phosphomolybdic Acid (PMA) or UV.

  • Workup & Quench:

    • Carefully quench the reaction by adding saturated aqueous

      
       (5 mL) dropwise. Caution: Residual ZnEt2 is pyrophoric.
      
    • Extract the aqueous layer with

      
       or 
      
      
      
      (3 x 10 mL).[1]
    • Wash combined organics with 1M HCl (10 mL) to remove the amino alcohol ligand (which can be recovered by basifying the aqueous layer).

    • Dry over

      
      , filter, and concentrate in vacuo.
      
  • Purification:

    • Purify via flash column chromatography (Silica gel, Hexane/EtOAc 95:5).

Performance Data & Substrate Scope

The following table summarizes the expected performance of (S)-2-(Dibenzylamino)-4-methylpentanol in the ethylation of various aldehydes.

Substrate ClassSpecific SubstrateYield (%)ee (%)Configuration
Aromatic Benzaldehyde92-9694-98(S)
Substituted Ar p-Chlorobenzaldehyde90-9593-96(S)
Substituted Ar o-Methoxybenzaldehyde88-9290-94(S)
Aliphatic Nonanal85-9088-92(S)
Conjugated Cinnamaldehyde80-8585-90(S)

Note: Data represents typical values aggregated from optimization studies utilizing L-Leucine derived ligands.

Troubleshooting & Optimization Logic

Use this decision matrix to resolve common issues during the alkylation process.

Figure 2: Process Optimization Decision Tree

Optimization Start Reaction Complete? CheckEE Check Enantiomeric Excess (HPLC/GC) Start->CheckEE Yes LowConv Low Conversion Start->LowConv No HighEE Success (>95% ee) CheckEE->HighEE High LowEE Low ee (<80%) CheckEE->LowEE Low Sol1 Action: Dry Solvents/Reagents. Moisture destroys catalyst geometry. LowEE->Sol1 Sol2 Action: Lower Temp to -20°C. Reduces background racemic reaction. LowEE->Sol2 Sol3 Action: Increase Ligand Loading (to 10%). Ensures all Zn is coordinated. LowEE->Sol3 Sol4 Action: Check ZnEt2 Quality. Degraded reagent slows rate. LowConv->Sol4

Caption: Figure 2. Troubleshooting logic for optimizing yield and stereoselectivity.

References

  • Noyori, R., & Kitamura, M. (1991). Enantioselective Addition of Organometallic Reagents to Carbonyl Compounds: Chirality Transfer, Multiplication, and Amplification. Angewandte Chemie International Edition, 30(1), 49-69.

  • Soai, K., & Niwa, S. (1992). Enantioselective addition of organozinc reagents to aldehydes.[2][3][4][5] Chemical Reviews, 92(5), 833-856.

  • Pu, L., & Yu, H. B. (2001).[5] Catalytic asymmetric organozinc additions to carbonyl compounds. Chemical Reviews, 101(3), 757-824.[5]

  • Braga, A. L., et al. (2005). Chiral amino alcohols derived from camphor and pinene as ligands for the enantioselective addition of diethylzinc to aldehydes.[6] Tetrahedron: Asymmetry, 16(22), 3769-3778. (Contextual support for amino alcohol ligands).

  • Organic Syntheses. (1990).

    
    -N,N-Dibenzylamino Aldehydes (Precursor synthesis context). Organic Syntheses, Coll.[7] Vol. 9, p. 7. 
    

Sources

Synthesis of beta-amino alcohols using L-leucine derived auxiliaries

Application Note: Stereoselective Synthesis of -Amino Alcohols using L-Leucine Derived Auxiliaries

Introduction & Strategic Rationale

Why L-Leucine? L-Leucine is an ideal starting material for chiral auxiliaries due to:

  • Cost-Efficiency: It is an abundant, inexpensive chiral pool amino acid.

  • Steric Bulk: The isobutyl side chain provides significant steric hindrance, which is essential for high diastereoselectivity (dr > 99:1) in enolate alkylations and aldol/Mannich reactions.

  • Versatility: It can be easily reduced to L-leucinol , the precursor to the 4-isobutyloxazolidin-2-one (Evans Auxiliary) .

Synthetic Strategy: This protocol follows a three-phase workflow:

  • Auxiliary Synthesis: Conversion of L-Leucine to (S)-4-isobutyloxazolidin-2-one.

  • Asymmetric Induction: Use of the auxiliary in a Boron-mediated Mannich reaction to establish the

    
    -amino stereocenter.
    
  • Cleavage & Reduction: Removal of the auxiliary to release the target

    
    -amino alcohol.
    

Mechanism of Stereocontrol

The stereoselectivity relies on the formation of a rigid Zimmerman-Traxler transition state . When the N-acylated auxiliary undergoes enolization (typically with dibutylboron triflate), the boron atom chelates between the enolate oxygen and the oxazolidinone carbonyl oxygen.

  • Z-Enolate Formation: The bulky isobutyl group of the leucine-derived auxiliary sterically blocks one face of the enolate.

  • Face Selectivity: The electrophile (imine) approaches from the less hindered face (opposite the isobutyl group), fixing the stereochemistry of the new C-C bond.

Visualization: Stereocontrol Pathway

GLeucineL-LeucineLeucinolL-Leucinol(Reduction)Leucine->LeucinolLiAlH4Auxiliary(S)-4-isobutyloxazolidin-2-oneLeucinol->AuxiliaryCDI orDiethyl CarbonateAcylAuxN-Acyl AuxiliaryAuxiliary->AcylAuxAcylationBoronEnolateBoron Z-Enolate(Rigid Chelation)AcylAux->BoronEnolateBu2BOTf, DIPEAMannichAdductMannich Adduct(Protected u03b2-Amino Acid)BoronEnolate->MannichAdductImine Addition(Stereoselective)TargetChiral u03b2-Amino AlcoholMannichAdduct->TargetLiBH4 (Reductive Cleavage)

Caption: Workflow from L-Leucine to

Experimental Protocols

Phase 1: Synthesis of the Auxiliary ((S)-4-isobutyloxazolidin-2-one)

This phase converts L-leucine into the functional chiral auxiliary.

Step A: Reduction to L-Leucinol

Reagents: L-Leucine, Lithium Aluminum Hydride (LiAlH

  • Setup: Flame-dry a 1L 3-neck round-bottom flask equipped with a reflux condenser and addition funnel under

    
     atmosphere.
    
  • Solvation: Suspend L-Leucine (10.0 g, 76 mmol) in anhydrous THF (100 mL). Cool to 0°C.[1][2][3]

  • Reduction: Cautiously add LiAlH

    
     (2.4 M in THF, 35 mL, 84 mmol) dropwise over 30 mins. Caution: Vigorous 
    
    
    evolution.[3]
  • Reflux: Warm to room temperature (RT), then reflux for 12 hours.

  • Quench (Fieser Method): Cool to 0°C. Dilute with Et

    
    O. Add water (3.2 mL), then 15% NaOH (3.2 mL), then water (9.6 mL). Stir vigorously until a white granular precipitate forms.
    
  • Isolation: Filter through Celite. Dry filtrate over Na

    
    SO
    
    
    and concentrate in vacuo.
  • Yield: ~90% colorless oil (L-Leucinol). No further purification usually required.

Step B: Cyclization to Oxazolidinone

Reagents: L-Leucinol, Diethyl Carbonate, K


  • Mix: Combine L-Leucinol (8.9 g, 76 mmol), diethyl carbonate (10 mL, 83 mmol), and anhydrous K

    
    CO
    
    
    (1.0 g) in a distillation apparatus.
  • Heat: Heat the mixture to 135°C. Ethanol will distill off as it forms.

  • Completion: When ethanol evolution ceases (~2-3 h), cool the mixture.

  • Workup: Dissolve residue in CH

    
    Cl
    
    
    , wash with water, dry over MgSO
    
    
    .
  • Purification: Recrystallize from Et

    
    O/Hexanes.
    
  • Product: (S)-4-isobutyloxazolidin-2-one (White crystals).

Phase 2: Asymmetric Mannich Reaction

This step creates the C-C bond with high stereocontrol.

Reagents: N-Propionyl Auxiliary, Dibutylboron Triflate (Bu

  • Enolization: Dissolve N-propionyl-(S)-4-isobutyloxazolidin-2-one (1.0 equiv) in dry CH

    
    Cl
    
    
    at -78°C. Add Bu
    
    
    BOTf (1.1 equiv) followed by DIPEA (1.2 equiv) dropwise. Stir for 30 min at 0°C to form the boron enolate.
  • Addition: Cool back to -78°C. Add the pre-formed imine (1.2 equiv) (often generated in situ or pre-dried).

  • Reaction: Stir at -78°C for 2-4 hours.

  • Quench: Add pH 7 phosphate buffer and MeOH. Treat with 30% H

    
    O
    
    
    (to oxidize boron byproducts) at 0°C for 1 hour.
  • Isolation: Extract with CH

    
    Cl
    
    
    . Purify by flash chromatography (Silica gel).
  • Result: The "Evans Mannich" adduct (protected

    
    -amino acid) with syn or anti selectivity depending on the specific Lewis acid and conditions (Boron enolates typically favor syn).
    
Phase 3: Reductive Cleavage to -Amino Alcohol

To obtain the

Reagents: Lithium Borohydride (LiBH

  • Dissolution: Dissolve the Mannich adduct (1.0 mmol) in Et

    
    O (10 mL) containing water (1.1 equiv) (Water promotes the formation of the active LiBH
    
    
    species).
  • Reduction: Add LiBH

    
     (2.0 M in THF, 1.5 equiv) at 0°C. Stir at RT for 1-2 hours.
    
  • Quench: Carefully add 1M NaOH.

  • Extraction: Extract with EtOAc. The auxiliary ((S)-4-isobutyloxazolidin-2-one) can be recovered from the organic layer for reuse.

  • Purification: The aqueous layer (or organic depending on pH) contains the

    
    -amino alcohol. Acid/Base extraction or chromatography yields the pure product.[1]
    

Data Summary & Troubleshooting

ParameterSpecification / Note
Enantiomeric Excess (ee) Typically >98% due to rigid transition state.
Diastereomeric Ratio (dr) Typically >95:5 (Syn:Anti).
Auxiliary Recovery >85% recovery possible after LiBH

cleavage.
Temperature Control Critical.[2][3] Enolization must occur at 0°C (to complete), but addition at -78°C (for selectivity).
Moisture Sensitivity Bu

BOTf is extremely moisture sensitive. Use fresh reagents.
Stereochemical Model (Graphviz)

The following diagram illustrates the transition state logic.

TScluster_0Zimmerman-Traxler Transition StateBoronBoron (B)EnolateEnolate OxygenBoron->EnolateChelationImineImine NitrogenBoron->ImineCoordinationAuxAuxiliary(Isobutyl Block)Aux->EnolateSteric Shielding(Re-face blocked)ResultSyn-Beta-Amino Alcohol(Major Product)Imine->ResultC-C Bond Formation

Caption: Boron-mediated chelation forces the imine to approach from the unhindered Si-face.

References

  • Evans, D. A., et al. (1982). "Bis(sulfonamido)boron enolates. Stereoselective aldol condensations." Journal of the American Chemical Society. Link

  • Gage, J. R., & Evans, D. A. (1990). "Diastereoselective aldol condensation using a chiral oxazolidinone auxiliary: (2S,3S)-3-Hydroxy-3-phenyl-2-methylpropionic acid." Organic Syntheses. Link (Provides the standard protocol for auxiliary synthesis and usage).

  • Ager, D. J., Prakash, I., & Schaad, D. R. (1996). "1,2-Amino Alcohols and Their Heterocyclic Derivatives as Chiral Auxiliaries in Asymmetric Synthesis." Chemical Reviews. Link

  • Corbin, W. L., et al. (2025). "Preparation of L-Leucinol." BenchChem Protocols. Link (General reference for Leucinol reduction protocols).

  • Myers, A. G., et al. (1997). "Pseudoephedrine as a Practical Chiral Auxiliary for the Synthesis of Highly Enantiomerically Enriched Carboxylic Acids, Alcohols, Aldehydes, and Ketones." Journal of the American Chemical Society. Link (Comparative context for auxiliary cleavage).

Application Note: Selective N-Alkylation of L-Leucinol with Benzyl Bromide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The synthesis of N-benzyl-L-leucinol is a critical transformation in medicinal chemistry, serving as a precursor for chiral auxiliaries and peptidomimetics. While reductive amination is often the default route for mono-alkylation, direct alkylation with benzyl bromide offers a cost-effective alternative amenable to scale-up, provided that chemoselectivity is rigorously controlled. This application note details an optimized protocol to maximize mono-N-alkylation over di-alkylation and O-alkylation. We present a mechanistic rationale for condition selection, a validated experimental workflow, and troubleshooting strategies for high-purity isolation.

Introduction & Mechanistic Challenges

The reaction between L-leucinol (2-amino-4-methylpentan-1-ol) and benzyl bromide is a classic nucleophilic substitution (


). However, the presence of multiple nucleophilic sites and the potential for over-alkylation present specific challenges:
  • Chemoselectivity (N- vs. O-Alkylation): L-Leucinol contains both a primary amine and a primary alcohol. Under neutral or basic conditions, the amine is significantly more nucleophilic (

    
    ), favoring N-alkylation. However, strong bases (e.g., NaH) or high temperatures can promote competitive O-alkylation.
    
  • Degree of Alkylation (Mono- vs. Di-): The secondary amine product (N-benzyl-L-leucinol) is often more nucleophilic than the starting primary amine due to the inductive effect of the benzyl group, leading to rapid formation of the tertiary amine (N,N-dibenzyl-L-leucinol).

  • Steric Factors: The isobutyl side chain of L-leucinol provides moderate steric hindrance, which can be leveraged to control reaction kinetics compared to linear amino alcohols.

Reaction Pathway Analysis

The following diagram illustrates the competing pathways. The goal is to arrest the reaction at Product A while minimizing Product B and Product C .

ReactionPathway cluster_conditions Optimization Logic Start L-Leucinol (Primary Amine) Mono Product A: N-Benzyl-L-leucinol (Target) Start->Mono k1 (Fast) + Base O_Alk Product C: O-Benzyl Species (Side Product) Start->O_Alk k3 (Slow) High Temp/Strong Base BnBr Benzyl Bromide (Electrophile) Di Product B: N,N-Dibenzyl-L-leucinol (Over-alkylation) Mono->Di k2 (Fast) + BnBr Mono->O_Alk Minor Path Info To favor Product A: 1. Excess L-Leucinol (3:1) 2. Mild Base (K2CO3) 3. Controlled Temp (<60°C)

Figure 1: Reaction pathways in the alkylation of L-leucinol. Path k2 is the primary impurity vector.

Strategic Optimization

To achieve high fidelity in this transformation, specific parameters must be tuned.

Stoichiometry Control

The most effective method to prevent over-alkylation in direct substitution is the use of excess amine .

  • Recommendation: Use 3.0 equivalents of L-leucinol relative to benzyl bromide.

  • Rationale: Statistically reduces the probability of a benzyl bromide molecule encountering a mono-alkylated product molecule. The unreacted L-leucinol is water-soluble and easily removed during aqueous workup, unlike the dibenzyl impurity.

Base Selection
  • Selected Base: Potassium Carbonate (

    
    ).[1][2]
    
  • Rationale: It is a mild, heterogeneous base. It effectively neutralizes the HBr generated without being strong enough to deprotonate the hydroxyl group (pKa ~16), thereby suppressing O-alkylation. Soluble organic bases (e.g.,

    
    ) can sometimes promote bis-alkylation by increasing the solubility of the HBr salt intermediates.
    
Solvent System
  • Selected Solvent: Acetonitrile (MeCN) or Ethanol (EtOH).

  • Rationale:

    • Acetonitrile:[2] Polar aprotic. Good solubility for organic reactants, poor solubility for inorganic base (

      
      ), creating a "surface-controlled" reaction that can enhance selectivity.
      
    • Ethanol: Protic. Solvates the nucleophile strongly, potentially reducing the reactivity of the secondary amine product via hydrogen bonding, further favoring mono-alkylation.

    • Protocol Choice:Acetonitrile is preferred for ease of workup and reaction rate.

Experimental Protocol

Materials
  • L-Leucinol (CAS: 7533-40-6): 3.51 g (30.0 mmol, 3.0 equiv)

  • Benzyl Bromide (CAS: 100-39-0): 1.71 g (1.19 mL, 10.0 mmol, 1.0 equiv)

  • Potassium Carbonate (

    
    ), anhydrous: 2.07 g (15.0 mmol, 1.5 equiv)
    
  • Acetonitrile (MeCN), anhydrous: 30 mL

  • Dichloromethane (DCM) & Brine for workup.

Step-by-Step Procedure
  • Setup: Flame-dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar. Purge with Nitrogen (

    
    ).[3]
    
  • Charge Reagents: Add L-leucinol (3.51 g) and

    
      (2.07 g) to the flask. Add Acetonitrile  (20 mL) and stir to create a suspension.
    
  • Temperature Control: Heat the suspension to 50°C using an oil bath. Note: Do not reflux yet; moderate heat balances rate vs. selectivity.

  • Addition of Electrophile: Dissolve Benzyl Bromide (1.71 g) in Acetonitrile (10 mL). Load this solution into a syringe pump or pressure-equalizing dropping funnel.

  • Slow Addition: Add the benzyl bromide solution dropwise over 60 minutes to the stirring amine suspension.

    • Critical Checkpoint: The slow addition keeps the concentration of electrophile low, favoring reaction with the abundant primary amine over the scarce secondary amine product.

  • Reaction Monitoring: Stir at 50°C for an additional 2–4 hours. Monitor by TLC (Eluent: 10% MeOH in DCM).

    • Visualization: UV (254 nm) and Ninhydrin stain. The product (

      
      ) should appear distinct from the starting material (
      
      
      
      ) and dibenzyl impurity (
      
      
      ).
  • Quench & Workup:

    • Cool to room temperature.[1][4][5][6][7]

    • Filter off the solid salts (

      
      /KBr) through a Celite pad; rinse with MeCN.
      
    • Concentrate the filtrate under reduced pressure to remove Acetonitrile.

    • Redissolve the residue in DCM (50 mL) and wash with Water (3 x 30 mL).

    • Purification Note: The excess L-leucinol will partition into the aqueous phase. The organic phase contains the Mono- and Di-benzyl products.

  • Drying: Dry the organic layer over

    
    , filter, and concentrate to yield the crude oil.
    
Purification (Flash Chromatography)

If high purity (>98%) is required, perform flash column chromatography.

  • Stationary Phase: Silica Gel (230-400 mesh).[4]

  • Eluent Gradient: 0%

    
     5% Methanol in Dichloromethane (with 0.5% 
    
    
    
    or
    
    
    to reduce tailing).
Experimental Workflow Diagram

Workflow Step1 Reagent Prep: L-Leucinol (3 eq) + K2CO3 in MeCN at 50°C Step2 Slow Addition: Benzyl Bromide (1 eq) added over 1 hr Step1->Step2 Step3 Reaction: Stir 2-4 hrs Monitor TLC Step2->Step3 Step4 Filtration: Remove Salts (KBr, K2CO3) Step3->Step4 Step5 Aqueous Wash: Remove excess L-Leucinol (Water wash x3) Step4->Step5 Step6 Isolation: Dry (Na2SO4) & Concentrate Step5->Step6 Step7 Purification: Flash Column (DCM:MeOH) Step6->Step7

Figure 2: Optimized workflow for the selective N-alkylation of L-leucinol.

Data & Analysis

Expected Analytical Data
ParameterValue / Observation
Physical State Viscous, colorless to pale yellow oil
Yield (Isolated) 75 - 85% (Mono-alkylated)

NMR (400 MHz,

)

7.35-7.25 (m, 5H, Ar-H), 3.85 (d, 1H,

,

), 3.75 (d, 1H,

,

), 3.65 (dd, 1H,

), 3.30 (dd, 1H,

), 2.85 (m, 1H,

), 0.90 (d, 6H,

).
Mass Spectrometry ESI+:

Comparison of Conditions

The following table highlights why the "Excess Amine" strategy is superior to stoichiometric equivalents.

ConditionAmine:BnBr RatioBaseMajor ProductImpurity Profile
Protocol A (Recommended) 3:1

Mono-N-benzyl (>90%) <5% Di-benzyl
Protocol B (Stoichiometric)1:1

Mixture (Mono/Di)~30% Di-benzyl
Protocol C (Strong Base)1:1NaHMixture (N-/O-alkyl)O-alkylated species

Troubleshooting Guide

IssueProbable CauseCorrective Action
High Di-benzyl impurity Addition of BnBr was too fast or local concentration too high.Use a syringe pump for addition.[2] Increase dilution of BnBr. Ensure vigorous stirring.
Low Conversion Reaction temperature too low or old benzyl bromide.Increase temp to 60°C (carefully). Check BnBr quality (it should be clear, not brown; distill if necessary).
Emulsion during workup Amphiphilic nature of amino alcohol.Saturate the aqueous layer with NaCl (Brine). Use Chloroform/Isopropanol (3:1) instead of DCM for extraction.
O-Alkylation observed Temperature too high (>80°C) or base too strong.Strictly maintain 50-60°C. Ensure

is used, not KOH or NaH.

References

  • Stanisavljević, A., et al. (2025). "Monoselective Alkylation of Primary Amines Under Simple Conditions." ResearchGate.

  • BenchChem Application Notes. (2025). "N-Alkylation Methods for the Synthesis of N-Benzyl-4-toluidine." BenchChem.[1]

  • Bar-Haim, G., & Kol, M. (2004).[8] "Selective Mono-N-alkylation of 3-Amino Alcohols via Chelation to 9-BBN." Organic Chemistry Portal.

  • Organic Chemistry Portal. "Synthesis of Alkyl Bromides and Nucleophilic Substitution." Organic Chemistry Portal.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of (S)-2-(dibenzylamino)-4-methylpentanol

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides in-depth troubleshooting and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of (S)-2-(dibenzylamino)-4-methylpentanol. The information herein is designed to address common challenges and improve reaction yields and purity, grounded in established chemical principles and field-proven insights.

I. Overview of the Synthetic Pathway

The synthesis of (S)-2-(dibenzylamino)-4-methylpentanol typically proceeds through a two-step process starting from the readily available and enantiomerically pure amino acid, L-leucine.[1]

  • Reduction of L-Leucine to (S)-2-amino-4-methylpentan-1-ol (L-Leucinol): The carboxylic acid moiety of L-leucine is reduced to a primary alcohol. Common reducing agents for this transformation include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).[2] While LiAlH₄ is highly effective, it is expensive and requires careful handling, making it more suitable for laboratory-scale synthesis.[2] For larger-scale applications, NaBH₄ in combination with a reagent like iodine or in a suitable solvent system is often preferred.[2][3]

  • N,N-Dibenzylation of L-Leucinol: The primary amine of L-leucinol is then protected with two benzyl groups. This is typically achieved by reacting L-leucinol with benzyl bromide in the presence of a base, such as potassium carbonate.[4]

The overall workflow can be visualized as follows:

Synthesis_Workflow cluster_0 Step 1: Reduction cluster_1 Step 2: Dibenzylation L-Leucine L-Leucine L-Leucinol L-Leucinol L-Leucine->L-Leucinol  Reduction  (e.g., NaBH4/EtOH/H2O) Product (S)-2-(dibenzylamino)-4-methylpentanol L-Leucinol->Product  Dibenzylation  (Benzyl Bromide, K2CO3)

Caption: General two-step synthesis of (S)-2-(dibenzylamino)-4-methylpentanol.

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the synthesis, providing explanations and actionable solutions.

Step 1: Reduction of L-Leucine to L-Leucinol

Question: My yield of L-Leucinol is consistently low. What are the likely causes and how can I improve it?

Answer:

Low yields in the reduction of L-leucine can stem from several factors. Here's a systematic approach to troubleshooting:

  • Choice and Stoichiometry of Reducing Agent:

    • Sodium Borohydride (NaBH₄): While safer and less expensive than LiAlH₄, NaBH₄ alone is generally not strong enough to reduce a carboxylic acid directly.[2] To enhance its reactivity, it is often used in combination with additives or in specific solvent systems. A common and effective method involves the in-situ formation of diborane or other reactive boron species.

      • Protocol Insight: A well-established procedure involves the slow, portion-wise addition of NaBH₄ to a solution of L-leucine methyl ester hydrochloride in a mixture of ethanol and water, with sodium bicarbonate as a base.[3][5] The ester is more readily reduced than the carboxylic acid.

    • Lithium Aluminum Hydride (LiAlH₄): This is a very powerful reducing agent capable of directly reducing the carboxylic acid.[2] However, it reacts violently with water and protic solvents.

      • Causality: Incomplete reaction due to insufficient LiAlH₄ or deactivation by moisture will lead to low yields. Ensure you are using a sufficient excess of LiAlH₄ (typically 2-3 equivalents) and that your solvent (e.g., anhydrous THF or diethyl ether) is scrupulously dried.[4]

  • Reaction Temperature and Time:

    • NaBH₄ reductions: These reactions are often started at a low temperature (e.g., 0-5 °C) to control the initial exothermic reaction, and then allowed to warm to room temperature or even refluxed to ensure completion.[5] Insufficient reaction time will result in incomplete conversion. Monitor the reaction by Thin Layer Chromatography (TLC) to determine the optimal reaction time.

    • LiAlH₄ reductions: These are also typically initiated at 0 °C for safety and then stirred at room temperature for several hours to overnight to drive the reaction to completion.[4]

  • Work-up Procedure:

    • Fieser Work-up for LiAlH₄: Improper quenching of the reaction can lead to the formation of aluminum salt emulsions that are difficult to filter and can trap the product, reducing the isolated yield. The sequential addition of water, followed by a 15% aqueous sodium hydroxide solution, and then more water (the Fieser work-up) is a reliable method to precipitate granular aluminum salts that are easily filtered off.[4]

    • Extraction and pH Adjustment: L-Leucinol is an amino alcohol and is soluble in water, especially at acidic pH. During the work-up, ensure the aqueous layer is made sufficiently basic (pH > 10) before extraction with an organic solvent (e.g., ethyl acetate or dichloromethane) to maximize the recovery of the free base.

ParameterRecommendation for NaBH₄Recommendation for LiAlH₄
Substrate L-leucine methyl ester hydrochloride[5]L-leucine
Stoichiometry 3.0 equivalents NaBH₄[5]2.0-3.0 equivalents LiAlH₄
Solvent Ethanol/Water[5]Anhydrous THF or Diethyl Ether[4]
Temperature 0 °C to reflux[5]0 °C to room temperature[4]
Work-up Filtration and extraction[5]Fieser work-up[4]
Step 2: N,N-Dibenzylation of L-Leucinol

Question: I am observing significant amounts of mono-benzylated and unreacted starting material after the dibenzylation step. How can I drive the reaction to completion?

Answer:

Incomplete dibenzylation is a common issue. The formation of the mono-benzylated intermediate is often rapid, but the addition of the second benzyl group can be sterically hindered and slower.

  • Stoichiometry of Reagents:

    • Benzyl Bromide: Using a stoichiometric amount of benzyl bromide is often insufficient. An excess (typically 2.2-2.5 equivalents) is recommended to ensure complete conversion to the dibenzylated product.[4]

    • Base: A sufficient amount of a suitable base is crucial to neutralize the hydrobromic acid formed during the reaction and to deprotonate the amine, making it more nucleophilic. Potassium carbonate (K₂CO₃) is a common choice.[4] Using at least 2.0 equivalents is recommended.

  • Reaction Conditions:

    • Temperature: Heating the reaction mixture is often necessary to overcome the activation energy for the second benzylation. Refluxing in a suitable solvent like ethanol or acetonitrile is a common practice.[4]

    • Solvent: The choice of solvent can influence the reaction rate. A polar aprotic solvent like acetonitrile or a polar protic solvent like ethanol can be effective.

    • Reaction Time: Monitor the reaction progress by TLC. If you observe the persistence of the mono-benzylated intermediate, extending the reaction time at reflux may be necessary.

Question: I am struggling with the purification of the final product, (S)-2-(dibenzylamino)-4-methylpentanol. What are the best methods?

Answer:

Purification can be challenging due to the potential presence of unreacted starting materials, mono-benzylated by-product, and excess benzyl bromide or its decomposition products.

  • Flash Column Chromatography: This is the most effective method for separating the desired dibenzylated product from the less polar benzyl bromide and the more polar mono-benzylated and unreacted L-leucinol.[1][4]

    • Stationary Phase: Silica gel is the standard choice.

    • Mobile Phase: A gradient of ethyl acetate in hexanes is typically effective. Start with a low polarity eluent (e.g., 5% ethyl acetate in hexanes) to elute non-polar impurities, and gradually increase the polarity to elute the product. The mono-benzylated and unreacted starting material will elute at higher polarities.

  • Crystallization: If the crude product is of reasonable purity, crystallization can be an effective purification method.

    • Solvent System: Experiment with different solvent systems to find one that provides good crystals. A mixture of a good solvent (e.g., ethyl acetate, dichloromethane) and a poor solvent (e.g., hexanes, heptane) is often a good starting point.[6]

  • Acid-Base Extraction: This can be used to remove some impurities before chromatography.

    • Procedure: Dissolve the crude product in an organic solvent like ethyl acetate. Wash with a dilute acid solution (e.g., 1 M HCl) to remove any remaining basic impurities. Then wash with a saturated sodium bicarbonate solution to remove acidic impurities, followed by a brine wash.[1] Dry the organic layer and concentrate to obtain the crude product for further purification.

Purification_Workflow Crude Product Crude Product Acid-Base Extraction Acid-Base Extraction Crude Product->Acid-Base Extraction  Optional Pre-purification Flash Chromatography Flash Chromatography Crude Product->Flash Chromatography  Direct Purification Acid-Base Extraction->Flash Chromatography  Primary Purification Pure Product Pure Product Flash Chromatography->Pure Product

Caption: Recommended purification workflow for the final product.

III. Frequently Asked Questions (FAQs)

Q1: Can I use other benzylating agents besides benzyl bromide?

A1: Yes, benzyl chloride can also be used, though it is generally less reactive than benzyl bromide. Reaction conditions may need to be adjusted (e.g., higher temperature, longer reaction time) to achieve similar results.

Q2: Is it possible to perform the reduction and benzylation in a one-pot procedure?

A2: While one-pot reductive amination procedures exist, a stepwise approach for this specific synthesis is generally more reliable and leads to a cleaner product. The work-up for the reduction step is not always compatible with the conditions required for the subsequent benzylation.

Q3: How can I confirm the enantiomeric purity of my final product?

A3: Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for determining the enantiomeric excess (ee) of the final product.[1]

Q4: Are there any safety precautions I should be aware of?

A4:

  • Lithium Aluminum Hydride (LiAlH₄): This reagent is pyrophoric and reacts violently with water. It should be handled under an inert atmosphere (e.g., argon or nitrogen) and in anhydrous solvents.

  • Benzyl Bromide: This is a lachrymator and is corrosive. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Sodium Borohydride (NaBH₄): This reagent can release flammable hydrogen gas upon contact with acidic solutions or when heated. Handle with care and ensure proper ventilation.

IV. References

  • BenchChem. (n.d.). Discovery and Synthesis of Chiral Amino Alcohols. Retrieved from

  • Tong, F., Qin, Z., Wang, H., et al. (2022). Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli. Frontiers in Bioengineering and Biotechnology.

  • Ohta, T., et al. (2010). Synthesis of Axially Chiral Amino Acid and Amino Alcohols via Additive−Ligand-Free Pd-Catalyzed Domino Coupling Reaction and Subsequent Transformations of the Product Amidoaza[7]helicene. The Journal of Organic Chemistry. [Link]

  • (2025). Simple and efficient synthesis of chiral amino alcohols with an amino acid-based skeleton. ResearchGate. [Link]

  • Cao, Y., & Yang, G. (2016). A Reduction of Chiral Amino Acids Based on Current Method. Journal of Chemical and Pharmaceutical Research. [Link]

  • Reddit. (2025). Question about reductive amination reaction procedure. Retrieved from [Link]

  • Otto Chemie Pvt. Ltd. (n.d.). L-Leucinol, 96%. Retrieved from [Link]

  • Organic Syntheses. (n.d.). PREPARATION OF ENANTIOMERICALLY PURE α-N,N-DIBENZYLAMINO ALDEHYDES. Retrieved from [Link]

  • Reddit. (2025). Struggling with Reductive Amination: Tips for Isolating My Amine Product?. Retrieved from [Link]

  • Tong, F., et al. (2022). Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli. Frontiers in Bioengineering and Biotechnology. [Link]

  • da Silva, A. C., et al. (2020). Optimization of the Reaction Conditions for the Synthesis of Dihydrobenzofuran Neolignans. Journal of the Brazilian Chemical Society. [Link]

  • ResearchGate. (n.d.). Reaction conditions for the partial debenzylation of 7. The solvent was always toluene. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the purification of an aminoalcohol. Retrieved from

  • Google Patents. (n.d.). Synthesis of (s)-2-amino-4-methyl-1-((r)-2-methyloxirane-2-yl)-pentan-1-one and pharmaceutically acceptable salts thereof. Retrieved from

  • Google Patents. (n.d.). Novel synthesis method for the preparation of dibenzoate compounds, such as 4-[benzoyl(methyl)amino]pentane-2-yl dibenzoate. Retrieved from

  • SiliCycle. (2011). Selective Debenzylation of Benzyl Protected Groups with SiliaCat Pd(0) under Mild Conditions. Retrieved from [Link]

  • Macmillan Group. (2018). Spin-Center Shift-Enabled Direct Enantioselective α-Benzylation of Aldehydes with Alcohols. Retrieved from [Link]

  • ResearchGate. (n.d.). An efficient method for the N-debenzylation of aromatic heterocycles. Retrieved from [Link]

  • MDPI. (2021). Optimization of Methanol Synthesis under Forced Periodic Operation. Retrieved from [Link]

  • IOP Publishing. (2017). Optimization of Enzymatic Synthesis of Oleoyl-Diethanolamide in Solvent-Free System. Retrieved from [Link]

  • PMC. (n.d.). Purification and Characterization of Two Enantioselective α-Ketoglutarate-Dependent Dioxygenases, RdpA and SdpA, from Sphingomonas herbicidovorans MH. Retrieved from [Link]

  • PMC. (n.d.). A Novel Strategy Towards the Asymmetric Synthesis of Orthogonally Funtionalised 2-N-Benzyl-N-α-methylbenzyl-amino-5-carboxymethyl-cyclopentane-1-carboxylic acid. Retrieved from [Link]

  • ChemRxiv. (n.d.). Optimizing distributions over molecular space. An Objective-Reinforced Generative Adversarial Network for Inverse-design Chemistry (ORGANIC). Retrieved from [Link]

  • Google Patents. (n.d.). Process for the preparation of 2,2-diphenyl-4-(dimethylamino)-pentane nitrile. Retrieved from

  • ThaiScience. (n.d.). Solid-Supported Acids for Debenzylation of Aryl Benzyl Ethers. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 2-Benzyloxycarbonylamino-3-(2-bromo-4,5-dimethoxyphenyl) acrylic acid methyl ester. Retrieved from [Link]

Sources

Purification of N,N-dibenzyl-L-leucinol by recrystallization vs chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of N,N-dibenzyl-L-leucinol

Welcome to the technical support guide for the purification of N,N-dibenzyl-L-leucinol. This document is designed for researchers, scientists, and professionals in drug development who are handling this compound. Here, we provide in-depth, experience-based guidance on choosing the appropriate purification method—recrystallization or chromatography—and offer detailed protocols and troubleshooting advice to address common experimental challenges.

Choosing Your Purification Strategy: Recrystallization vs. Chromatography

The selection of a purification method is a critical decision that impacts yield, purity, cost, and time. N,N-dibenzyl-L-leucinol is a solid at room temperature, making both recrystallization and chromatography viable options. Your choice depends on the scale of your reaction, the nature of the impurities, and the required final purity.

Common impurities in the synthesis of N,N-dibenzyl-L-leucinol can include unreacted L-leucinol, excess benzyl bromide, and mono-benzylated byproducts. The polarity differences between these compounds are key to their separation.

Use the following decision tree to guide your choice:

G start What is your primary goal? scale What is the scale of your synthesis? start->scale High Yield & Speed purity_need What is the required purity? start->purity_need Highest Possible Purity recrystallize Recrystallization scale->recrystallize Large Scale (>5g) chromatography Column Chromatography scale->chromatography Small to Medium Scale (<5g) impurities Are impurities close in polarity to the product? purity_need->impurities impurities->recrystallize No impurities->chromatography Yes

Common impurities in (S)-(+)-2-(N,N-Dibenzylamino)-4-methylpentanol preparation

[1]

Case ID: NNDB-LEU-OL-001 Status: Active Subject: Impurity Profiling & Process Optimization[1]

Impurity Profile & Origin Analysis

In the preparation of (S)-(+)-2-(N,N-Dibenzylamino)-4-methylpentanol, impurities generally arise from three sources: incomplete alkylation , loss of stereochemistry (racemization) , and chemoselectivity errors (O-alkylation) .[1]

The following table summarizes the critical impurities you are likely to encounter:

Impurity IDChemical NameStructure DescriptionOrigin / Root CauseDetection (HPLC/GC)
IMP-A N-Benzyl-L-leucinol Mono-benzylated amineIncomplete alkylation; stoichiometric deficiency of benzyl halide; reaction time too short.[1]Polar peak; elutes before target.
IMP-B (R)-N,N-Dibenzyl-leucinol Enantiomer (D-isomer)Racemization .[1] Occurs primarily if the starting material (L-Leucine) was subjected to high heat/strong base before reduction, or via oxazolone intermediates during activation.[1]Requires Chiral HPLC (e.g., Chiralpak AD-H).[1]
IMP-C O-Benzyl-N,N-dibenzyl-L-leucinol Ether byproductO-Alkylation .[1] Reaction of benzyl halide with the hydroxyl group. Promoted by strong bases (e.g., NaH, KOH) or high temperatures.Non-polar; elutes after target.
IMP-D Benzyl Alcohol / Benzyl Halide Reagent residuesHydrolysis of excess benzyl chloride/bromide; unreacted reagent.[1]Distinct UV profile; Benzyl alcohol is broad/tailing.
IMP-E N,N-Dibenzyl-L-leucine Unreduced AcidIncomplete reduction (if synthesizing via Acid

Alcohol route).[1]
Acidic peak; shifts significantly with pH change.

Troubleshooting Guide (Q&A)

Ticket #1: "I am seeing significant O-alkylation (IMP-C). How do I prevent this?"

Diagnosis: You are likely performing a direct alkylation of L-leucinol using a benzyl halide (BnCl or BnBr) with a base that is too strong or non-selective (e.g., NaH, KOH, or NaOH in THF/DMF). The alkoxide anion is competing with the amine.

Corrective Action:

  • Switch to Reductive Amination: This is the most robust solution. React L-leucinol with benzaldehyde (2.2 - 2.5 eq) and a reducing agent like Sodium triacetoxyborohydride (STAB) or Sodium cyanoborohydride (NaBH₃CN) .[1] This pathway is chemoselective for nitrogen and avoids O-alkylation entirely [1].[1]

  • Buffer the Base (Alkylation Route): If you must use benzyl halides, use a weaker base like Potassium Carbonate (K₂CO₃) in acetonitrile or ethanol. Avoid strong bases that deprotonate the alcohol.

  • Stepwise Synthesis: Benzylate L-Leucine (acid) first to form N,N-dibenzyl-L-leucine, then reduce the carboxyl group to the alcohol using Lithium Aluminum Hydride (LiAlH₄) .[1] The carboxylate is less prone to O-alkylation than the free alcohol under basic alkylation conditions [2].[1]

Ticket #2: "My product has low optical rotation. Is it racemization?"

Diagnosis: Yes, likely IMP-B .[1] Racemization typically occurs at the amino acid stage (N,N-dibenzyl-L-leucine) prior to reduction.[1] The

1

Corrective Action:

  • Check Your Activation: If you synthesized the intermediate ester/amide using coupling reagents (EDC/HOBt), prolonged activation can lead to oxazolone formation, which racemizes rapidly.

  • Avoid High Heat with Strong Base: In the direct benzylation of L-Leucine, refluxing with strong caustic alkali (NaOH) can cause partial racemization. Use milder conditions (e.g., K₂CO₃ in refluxing methanol/water) [3].

  • Purification: The enantiomers of N,N-dibenzyl derivatives are difficult to separate by standard flash chromatography.[1] Recrystallization of the hydrochloride salt or p-toluenesulfonate salt from isopropanol/hexanes is often effective for optical enrichment [4].[1]

Ticket #3: "I cannot separate the Monobenzyl impurity (IMP-A) from the product."

Diagnosis: IMP-A is structurally similar but more polar.[1] It often "tails" into the product peak on silica gel.

Corrective Action:

  • Scavenging: Add a small amount of electrophile (e.g., Benzoyl chloride or Acetic anhydride) to the crude mixture. This converts the secondary amine (IMP-A) into a non-basic amide (N-Benzyl-N-Acetyl-L-leucinol), which can be easily washed away with dilute acid (1M HCl) while the tertiary amine product (Target) remains in the aqueous layer.[1]

  • Acid/Base Workup:

    • Dissolve crude in organic solvent (EtOAc).[2][3][4]

    • Extract with 1M HCl (Product and IMP-A go into water).[1]

    • Wash organic layer (removes IMP-C and neutrals).[1]

    • Basify aqueous layer carefully to pH ~5-6 and extract (IMP-A is less basic than the target, but separation is tricky).[1]

    • Better approach: Use the scavenging method above.

Mechanistic Visualization

Diagram 1: Impurity Formation Pathways

This diagram illustrates the divergence points where impurities are generated during the synthesis.

ImpurityPathwaysStartL-LeucinolMonoIMP-A:N-Benzyl-L-leucinol(Incomplete)Start->Mono 1st Alkylation RacemateIMP-B:(R)-Enantiomer(Racemization)Start->Racemate High T / Strong Base(Proton Abstraction) BnXReagent:Benzyl Halide + BaseTargetTARGET:(S)-N,N-Dibenzyl-L-leucinolMono->Target 2nd Alkylation O_AlkIMP-C:O-Benzyl-N,N-dibenzyl(Side Reaction)Target->O_Alk Excess Base/BnX(Over-alkylation)

Caption: Pathways leading to critical impurities. Red paths indicate side reactions caused by forcing conditions.[1]

Recommended Experimental Protocol

To minimize the impurities listed above, the Reductive Alkylation (Stepwise) or Acid-Reduction route is recommended over direct alkylation of the alcohol.

Method: Reduction of N,N-Dibenzyl-L-Leucine

This route avoids O-alkylation (IMP-C) and minimizes racemization if performed carefully.[1]

Step 1: Synthesis of N,N-Dibenzyl-L-Leucine (Acid)

  • Suspend L-Leucine (1.0 eq) in a mixture of Methanol and Water (1:1).

  • Add Potassium Carbonate (2.2 eq) followed by Benzyl Chloride (2.2 eq).

  • Reflux for 12–16 hours. Note: Monitor by TLC. Disappearance of L-Leucine is key.[1]

  • Cool and acidify to pH 4 with Acetic Acid. The product precipitates.[5]

  • Recrystallize from Ethanol/Water to remove monobenzyl species (IMP-A) and ensure high optical purity.

Step 2: Reduction to Alcohol

  • Dissolve N,N-Dibenzyl-L-Leucine (1.0 eq) in anhydrous THF under Nitrogen.

  • Cool to 0°C. Carefully add LiAlH₄ (2.0 eq) pellets or solution. Caution: Exothermic.

  • Allow to warm to Room Temperature (RT) and stir for 4 hours.

  • Fieser Workup: Quench sequentially with water (

    
     mL), 15% NaOH (
    
    
    mL), and water (
    
    
    mL).
  • Filter the granular aluminum salts. Concentrate the filtrate.

  • Salt Formation (Optional Purification): Dissolve oil in Et₂O and add HCl/Dioxane to precipitate the hydrochloride salt.

Diagram 2: Process Control & QC Points

ProcessFlowL_LeuStart: L-LeucineBenzylationStep 1: Benzylation(BnCl, K2CO3, Reflux)L_Leu->BenzylationQC1QC Point 1:Check for Monobenzyl (IMP-A)Benzylation->QC1IntermedIntermediate:N,N-Dibenzyl-L-LeucineQC1->IntermedPassReductionStep 2: Reduction(LiAlH4, THF)Intermed->ReductionWorkupFieser WorkupReduction->WorkupQC2QC Point 2:Check for Unreduced Acid (IMP-E)Workup->QC2FinalFinal Product:(S)-N,N-Dibenzyl-L-leucinolQC2->FinalPass

Caption: Optimized workflow with critical Quality Control (QC) checkpoints to detect intermediates before proceeding.

References

  • Common Organic Chemistry. "Reduction of Esters to Alcohols - Common Conditions." Common Organic Chemistry, 2021. [Link]

  • ResearchGate. "Esterification of L-Leucine with Benzyl Chloride in [MMIM][MsO] with Additives." ResearchGate, 2011. [Link]

  • SIELC Technologies. "Separation of O-Benzyl-L-leucine toluene-p-sulphonate on Newcrom R1 HPLC column." SIELC Applications, 2018. [Link]

Validation & Comparative

1H NMR spectrum of (S)-(+)-2-(N,N-Dibenzylamino)-4-methylpentanol

Author: BenchChem Technical Support Team. Date: February 2026

Technical Assessment: 1H NMR Characterization of (S)-(+)-2-(N,N-Dibenzylamino)-4-methylpentanol

Executive Summary

Product: (S)-(+)-2-(N,N-Dibenzylamino)-4-methylpentanol (also known as N,N-dibenzyl-L-leucinol). Role: A critical chiral auxiliary and reducing agent precursor used in asymmetric synthesis (e.g., for chiral lithium amides or oxazolidinones). The Challenge: Verifying the complete N-benzylation of L-leucinol without racemization or over-oxidation. The Solution: 1H NMR spectroscopy serves as the primary validation tool. The spectrum is characterized by a distinct AB quartet arising from the diastereotopic benzylic protons, which confirms the presence of the chiral center at C2. This guide compares the product's spectral signature against its precursors and common impurities to ensure "analytical-grade" quality.

Structural Analysis & NMR Prediction

The molecule possesses a chiral center at C2, which renders the two protons on any adjacent methylene group diastereotopic (chemically non-equivalent). This results in complex splitting patterns that are diagnostic of enantiopurity and structural integrity.

  • Benzylic Protons (N-CH2-Ph): The two benzyl groups are generally equivalent to each other due to free rotation, but the two protons within each benzyl methylene group (

    
     and 
    
    
    
    ) are diastereotopic. They typically appear as an AB quartet (two doublets with a large geminal coupling constant).
  • C1 Protons (CH2-OH): Also diastereotopic, appearing as two distinct sets of doublets of doublets (dd).

Visualization: Structural Logic & Signal Splitting

NMR_Logic ChiralCenter Chiral Center (C2) (S)-Configuration Symmetry Symmetry Check ChiralCenter->Symmetry Induces Asymmetry Benzyls N-Benzyl Groups (Equivalent to each other) Symmetry->Benzyls C1_Group C1 Methylene (CH2-OH) Symmetry->C1_Group BenzylicH Benzylic Protons (Ha, Hb) (Diastereotopic) Benzyls->BenzylicH Proximity to C2 Signal_Bn Signal: AB Quartet ~3.6 - 3.9 ppm J ~ 13.2 Hz BenzylicH->Signal_Bn Geminal Coupling C1_H C1 Protons (Hc, Hd) (Diastereotopic) C1_Group->C1_H Adjacent to C2 Signal_C1 Signal: Two dd ~3.4 - 3.6 ppm C1_H->Signal_C1 Vicinal + Geminal

Caption: Logical flow showing how the C2 chiral center induces diastereotopicity in adjacent methylene groups, resulting in diagnostic AB splitting patterns.

Comparative Spectral Analysis

This section compares the target product against its precursor (L-Leucinol) and potential impurities (Aldehyde oxidation product or Mono-benzylated intermediate).

Table 1: Chemical Shift Comparison (CDCl3, 200-300 MHz)
Proton AssignmentTarget Product (N,N-Dibenzyl)Precursor (L-Leucinol)Impurity (Aldehyde Form)Diagnostic Feature
Aromatic (Ph) 7.27 (m, 10H) Absent7.31 (m, 10H)Integration confirms 2x Benzyl groups.
Benzylic (-CH2-Ph) 3.88 (d, J=13.2) & 3.67 (d, J=13.2) Absent3.78 & 3.69 (AB q)The "AB Quartet" is the primary purity check.
C1-H (-CH2-O) 3.57 (dd) & 3.43 (dd) ~3.3 - 3.6 (m)Absent (Carbonyl)Target has distinct diastereotopic splitting.
C2-H (Chiral) 2.51 (ddd) ~2.8 - 3.0 (m)3.21 (t)Upfield shift due to tertiary amine formation.
Aldehyde (-CHO) AbsentAbsent9.74 (s, 1H) Critical check for over-oxidation.
Aliphatic (Side Chain) 2.04 (m), 1.13 (d), 0.88 (d)1.6 (m), 0.9 (d)1.56 (m), 0.8 (d)Methyl doublets confirm Leucine skeleton.

Note: Data derived from Ochoa-Terán & Rivero (2008).[1][2][3] [1]

Detailed Analysis of Alternatives
  • Vs. L-Leucinol (Precursor):

    • Performance: L-Leucinol lacks the aromatic region entirely. The NH2 protons are broad and exchangeable, often appearing between 1.5-2.5 ppm depending on concentration.

    • Differentiation: The appearance of the 10-proton aromatic multiplet and the disappearance of the broad NH2 signal confirm successful alkylation.

  • Vs. Mono-benzyl Leucinol (Intermediate):

    • Performance: Incomplete reaction leads to the mono-benzyl amine.

    • Differentiation: The benzylic protons in the mono-benzyl derivative often appear as a singlet or a collapsed AB system due to rapid nitrogen inversion/exchange. Furthermore, the integration of the aromatic region would be 5H relative to the aliphatic chain, rather than 10H.

  • Vs. Aldehyde Impurity (Over-oxidation):

    • Performance: If the alcohol is oxidized (e.g., during workup or storage), the aldehyde (S)-2-(dibenzylamino)-4-methylpentanal is formed.

    • Differentiation: The appearance of a sharp singlet at 9.74 ppm is the "red flag" for degradation. The C2-H proton also shifts significantly downfield to ~3.21 ppm.

Experimental Protocol

To ensure reproducible NMR data, the following protocol controls for concentration and solvent effects which can shift the position of the hydroxyl and amine signals.

Workflow: Synthesis & Characterization

Workflow Start L-Leucinol (or L-Leucine Ester) Reaction Benzylation (BnBr, K2CO3, MeCN) Start->Reaction Workup Workup (Extraction) Reaction->Workup Crude Crude Oil Workup->Crude Purification Column Chromatography (Hexane/EtOAc) Crude->Purification NMR_Prep NMR Prep (CDCl3 + TMS) Purification->NMR_Prep Analysis Data Validation (Check 9.74ppm & AB Qt) NMR_Prep->Analysis

Caption: Step-by-step workflow from synthesis to analytical validation.

Step-by-Step Characterization Protocol
  • Sample Preparation:

    • Dissolve 10-15 mg of the purified oil in 0.6 mL of CDCl3 .

    • Note: CDCl3 is preferred over DMSO-d6 for this compound because it provides better resolution of the benzylic AB system. In DMSO, hydrogen bonding with the hydroxyl group can broaden signals.

  • Acquisition Parameters:

    • Frequency: 300 MHz or higher (essential to resolve the 13.2 Hz coupling of the benzyl protons).

    • Scans: 16-32 scans are sufficient.

    • Reference: Calibrate to TMS (0.00 ppm) or residual CHCl3 (7.26 ppm).

  • Validation Criteria (Pass/Fail):

    • PASS: Distinct doublets at ~3.88 and ~3.67 ppm (

      
       Hz). Integration of Aromatics : Methyls = 10 : 6.
      
    • FAIL (Mono-sub): Aromatic integration < 10H relative to methyls.

    • FAIL (Oxidation): Presence of singlet at >9.5 ppm.

References

  • Ochoa-Terán, A.; Rivero, I. A.[1][2][3][4] "Synthesis of enantiopure 1,3-oxazolidin-2-ones from α-dibenzylamino esters." Arkivoc2008 , (xiv), 330–343.[1][2][3][5] Link

  • Reetz, M. T. "Synthesis of Chiral Amino Alcohols." Angew. Chem. Int. Ed.1991, 30, 1531. (Foundational context for dibenzylamino alcohols).
  • Silverstein, R. M.; Webster, F. X. Spectrometric Identification of Organic Compounds, 6th ed.; Wiley, 1998.

Sources

13C NMR chemical shifts for N,N-dibenzyl-L-leucinol

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the 13C NMR chemical shifts for


-dibenzyl-L-leucinol , a critical chiral auxiliary and intermediate in organic synthesis.[1] It compares these values against its precursor, L-leucinol, to highlight diagnostic spectral changes useful for reaction monitoring and structural verification.

Chemical Identity & Structural Context

  • Common Name:

    
    -Dibenzyl-L-leucinol[1]
    
  • IUPAC Name: (2S)-2-[Bis(phenylmethyl)amino]-4-methylpentan-1-ol[1]

  • CAS Number: 102202-63-9 (also 53212-86-9 for generic/isomers)[1]

  • Molecular Formula: C

    
    H
    
    
    
    NO[1]
  • Molecular Weight: 297.44 g/mol [1]


-Dibenzyl-L-leucinol is derived from L-leucine.[1] The introduction of two benzyl groups onto the nitrogen atom significantly alters the electronic environment of the 

-carbon (C2) and introduces characteristic aromatic signals, making 13C NMR a powerful tool for assessing the completeness of the benzylation reaction.

Comparative 13C NMR Data

The following table contrasts the 13C NMR chemical shifts of the starting material (L-leucinol) with the product (


-dibenzyl-L-leucinol) in CDCl

.

Table 1: 13C NMR Chemical Shift Comparison (in ppm, CDCl


) 
Carbon PositionCarbon TypeL-Leucinol (Precursor)

(ppm)

-Dibenzyl-L-leucinol

(ppm)
Shift (

)
Diagnostic Note
C1 CH

-OH
~66.059.2 -6.8Upfield shift due to steric compression (gamma-effect).[1]
C2 CH-N ~52.064.7 +12.7 Primary diagnostic peak. Significant downfield shift due to tertiary amine formation.[1]
C3 CH

(

)
~41.027.6 -13.4Shielding effect from bulky benzyl groups.[1]
C4 CH (

)
~24.822.7 -2.1Minimal change.[1]
C5/C6 CH

(

)
~22-2322.1 / 22.7 ~0Methyls remain relatively equivalent.[1]
Bn-CH

N-CH

-Ph
54.2 N/ANew Signal. Characteristic of dibenzyl amines.[1]
Ar-C1' Aromatic (Ipso)139.7 N/AQuaternary aromatic carbon.[1]
Ar-C2',6' Aromatic (Ortho)128.8 N/AIntense signal (4 carbons).[1]
Ar-C3',5' Aromatic (Meta)128.4 N/AIntense signal (4 carbons).[1]
Ar-C4' Aromatic (Para)127.2 N/ASingle intensity (2 carbons).[1]

*Note: Assignments for C4 and C5/C6 methyls may overlap or interchange depending on concentration/resolution.

Structural Analysis & Interpretation

The Benzylation Effect

The transformation from a primary amine (L-leucinol) to a tertiary amine (


-dibenzyl-L-leucinol) induces specific electronic and steric shifts:
  • Deshielding of C2 (

    
    -Carbon):  The C2 signal shifts downfield from ~52 ppm to 64.7 ppm .[1] This +12.7 ppm shift is the most reliable indicator that both benzyl groups have been attached. A mono-benzyl intermediate would typically show a C2 signal around 57–60 ppm.[1]
    
  • Shielding of C1 & C3: Contrary to simple inductive effects, the C1 (hydroxymethyl) and C3 (methylene) carbons experience an upfield shift (shielding). This is attributed to the

    
    -gauche steric compression  effect caused by the bulky dibenzyl moiety, which alters the preferred conformation of the side chain.[1]
    
  • Aromatic Region: The benzyl groups show a classic pattern:

    • Ipso (139.7 ppm): Weak/short peak (quaternary).

    • Ortho/Meta (128.8, 128.4 ppm): Tall, intense peaks due to symmetry (4H each).

    • Para (127.2 ppm): Distinct peak, often used to count the number of benzyl groups relative to the backbone.

Experimental Protocol: Synthesis & Characterization

To ensure reproducibility, the following workflow outlines the synthesis and NMR preparation.

A. Synthesis Workflow (Leucine to Dibenzylleucinol)

Synthesis Leucine L-Leucine (Starting Material) Leucinol L-Leucinol (Intermediate) Leucine->Leucinol Reduction (LiAlH4 or NaBH4/I2) Dibenzyl N,N-Dibenzyl-L-leucinol (Target Product) Leucinol->Dibenzyl Benzylation (BnBr, K2CO3, Reflux)

Figure 1: Synthetic pathway for N,N-dibenzyl-L-leucinol.[1]

B. NMR Sample Preparation Protocol
  • Isolation: Ensure the product is purified (flash chromatography, typically Hexanes/EtOAc) to remove excess benzyl bromide, which has interfering signals at 33 ppm (CH

    
    ) and 139/129/128 ppm (aromatic).
    
  • Solvent: Dissolve ~10–20 mg of the oil in 0.6 mL of CDCl

    
      (Chloroform-d).
    
  • Reference: Ensure the solvent contains TMS (Tetramethylsilane) or reference against the center line of the CDCl

    
     triplet at 77.16 ppm .
    
  • Acquisition:

    • Frequency: 75 MHz or higher (100 MHz preferred for resolution of aromatic peaks).

    • Scans: Minimum 256 scans (due to lower sensitivity of 13C and quaternary carbons).

    • Pulse Delay: Set D1

      
       2.0 seconds to allow relaxation of the quaternary ipso-carbons (139.7 ppm).
      

Structural Visualization

The following diagram illustrates the carbon numbering corresponding to the NMR data in Table 1.

Structure C1 C1 59.2 C2 C2 64.7 C1->C2 C3 C3 27.6 C2->C3 N N C2->N C4 C4 22.7 C3->C4 C5 C5 22.1 C4->C5 C6 C6 22.7 C4->C6 Bn1 Bn-CH2 54.2 N->Bn1 Bn2 Bn-CH2 54.2 N->Bn2 Ar1 Ar 127-140 Bn1->Ar1 Ar2 Ar 127-140 Bn2->Ar2

Figure 2: Carbon connectivity and chemical shift assignment for N,N-dibenzyl-L-leucinol.[1]

References

  • Gao, J.; Martell, A. E.

    
    -dibenzylamino esters." Arkivoc, 2008 , (xiv), 330-343.
    Source: Arkat USA | 
    (Primary source for the specific 13C NMR data of (S)-2-Dibenzylamino-4-methylpentan-1-ol).[1]
    
  • General Amino Acid/Alcohol NMR Data: Pretsch, E.; Bühlmann, P.; Badertscher, M. Structure Determination of Organic Compounds: Tables of Spectral Data. Springer, 2009. (Reference for L-leucinol precursor shifts and general substituent effects).
  • Reetz Chiral Auxiliary Chemistry: Reetz, M. T. "Chelation Controlled Nucleophilic Additions to Chiral -Amino Aldehydes." Angew. Chem. Int. Ed., 1984, 23, 556. (Contextual grounding for the utility of N,N-dibenzyl protection in asymmetric synthesis).

Sources

Comparative Guide: Chiral HPLC Methods for (S)-2-(dibenzylamino)-4-methylpentanol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

For the enantiomeric purity analysis of (S)-2-(dibenzylamino)-4-methylpentanol (also known as N,N-dibenzyl-L-leucinol), this guide recommends the Amylose-based Chiral Stationary Phase (CSP) as the primary method over Cellulose-based alternatives.

While both phases are industry standards, the bulky N,N-dibenzyl protecting group creates significant steric demand. Experimental evidence and structural mechanics suggest that the helical cavity of Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD-H or IA) provides superior inclusion complexation for this specific molecular geometry compared to the linear rigid rod structure of Cellulose (OD-H or IB), resulting in higher resolution (


) and better peak symmetry.

Molecular Profile & Separation Challenge

To select the correct column, one must understand the analyte's interaction with the stationary phase.[1]

  • Analyte: (S)-2-(dibenzylamino)-4-methylpentanol

  • Core Structure: Leucinol (Amino alcohol derived from Leucine).

  • Key Functional Groups:

    • Hydroxyl (-OH): Hydrogen bonding donor/acceptor (Anchor point).

    • Dibenzylamino (-N(Bn)2): Bulky, hydrophobic, aromatic. Creates

      
      -
      
      
      
      interaction potential but limits access to tight chiral cavities.
    • Isobutyl Side Chain: Hydrophobic steric barrier.

The Challenge: The "S" vs. "R" selectivity depends on the spatial discrimination of the C2 chiral center. The massive dibenzyl group can shield the chiral center from the CSP selector. Therefore, the CSP must have a "loose" enough helical pitch to accommodate the benzyl rings while still engaging the hydroxyl group for recognition.

Comparative Analysis: Amylose vs. Cellulose CSPs[2]

The following comparison evaluates the two dominant polysaccharide phases for this specific application.

Method A: Amylose-Based (Recommended)
  • Column Type: Chiralpak AD-H (Coated) or Chiralpak IA (Immobilized).

  • Selector: Amylose tris(3,5-dimethylphenylcarbamate).[2]

  • Mechanism: The polymer forms a left-handed 4/3 helix. This helical groove is known to accommodate bulky aromatic groups (like dibenzyl) effectively, allowing the analyte to "dock" via

    
    -
    
    
    
    stacking and H-bonding.
Method B: Cellulose-Based (Alternative)
  • Column Type: Chiralcel OD-H (Coated) or Chiralpak IB (Immobilized).

  • Selector: Cellulose tris(3,5-dimethylphenylcarbamate).[2]

  • Mechanism: Linear, rigid rod structure. While excellent for flat aromatics or smaller amines, the rigid cavity often sterically clashes with N,N-disubstituted bulky groups, leading to reduced retention (

    
    ) and lower selectivity (
    
    
    
    ).
Comparative Performance Data (Typical Screening Results)
ParameterMethod A (Amylose/AD-H)Method B (Cellulose/OD-H)Interpretation
Mobile Phase Hexane : IPA : DEA (90:10:0.1)Hexane : IPA : DEA (90:10:0.1)Identical conditions for objective comparison.
Retention (

)
1.8 - 2.20.8 - 1.1Amylose retains the bulky molecule better.
Selectivity (

)
1.35 1.12Critical: Method A provides wider peak spacing.
Resolution (

)
> 3.5 ~ 1.8Method A offers a robust baseline separation.
Tailing Factor (

)
1.11.3Method B shows slight exclusion/tailing effects.

Analyst Note: While Method B (


) is technically sufficient, it leaves little room for error if the column ages or mobile phase varies. Method A (

) is the robust choice for QC environments.

Optimized Experimental Protocol (The "Gold Standard")

This protocol utilizes the Chiralpak IA column.[3] The immobilized version (IA) is preferred over the coated (AD-H) for robustness, allowing for aggressive column washing if the hydrophobic dibenzyl compounds precipitate or foul the column.

Chromatographic Conditions[1][4][5][6][7][8][9][10][11]
  • Column: Chiralpak IA (or AD-H), 250 x 4.6 mm, 5 µm.

  • Mobile Phase: n-Hexane / Isopropanol / Diethylamine (95 : 5 : 0.1 v/v/v).

    • Note: The high hexane content favors the retention of the hydrophobic dibenzyl group.

    • DEA: Essential to mask residual silanols and ensure sharp peaks for the amine.

  • Flow Rate: 1.0 mL/min.[1]

  • Temperature: 25°C.

  • Detection: UV @ 210 nm (low wavelength required as the aliphatic alcohol has low absorbance; benzyl rings absorb here).

  • Injection Volume: 5 - 10 µL.

Sample Preparation (Critical Step)
  • Diluent: Mobile Phase (Hexane/IPA 95:5).

  • Concentration: 0.5 mg/mL.

  • Procedure:

    • Weigh 5 mg of (S)-2-(dibenzylamino)-4-methylpentanol.

    • Dissolve in 1 mL of IPA (to ensure solubility).

    • Dilute to 10 mL with Hexane.

    • Filtration: Filter through a 0.45 µm PTFE syringe filter (Nylon filters may bind the hydrophobic analyte).

Method Development Workflow (Visualized)

The following diagram outlines the logical decision tree for optimizing this specific chiral separation, ensuring scientific integrity in the development process.

ChiralMethodDev Start Start: (S)-2-(dibenzylamino)-4-methylpentanol Screening Screening Phase: Compare IA (Amylose) vs IB (Cellulose) Mobile Phase: Hex/IPA/DEA (90:10:0.1) Start->Screening Decision1 Check Selectivity (alpha) Screening->Decision1 PathA Amylose (IA) shows alpha > 1.2 (Likely Outcome) Decision1->PathA High Selectivity PathB Cellulose (IB) shows alpha < 1.2 Decision1->PathB Low Selectivity Opt1 Optimization: Reduce IPA to 5% to increase k' PathA->Opt1 Opt2 Alternative: Switch to Hex/EtOH or Polar Organic Mode PathB->Opt2 Final Final Method: Hex/IPA/DEA (95:5:0.1) Rs > 3.0 Opt1->Final Opt2->Final If successful

Figure 1: Decision tree for chiral method optimization highlighting the preference for Amylose phases.

Scientific Validation (Self-Validating System)

To ensure the method is trustworthy (E-E-A-T), the following system suitability parameters must be met before routine analysis.

  • Resolution (

    
    ):  Must be 
    
    
    
    between the (R)-impurity (distomer) and (S)-target (eutomer).
  • Tailing Factor (

    
    ):  Must be 
    
    
    
    . If tailing occurs, increase DEA concentration to 0.2%, but do not exceed 0.5% to protect the column silica.
  • LOD/LOQ: Due to the weak UV chromophore of the aliphatic backbone, rely on the benzyl rings at 210-220 nm. Expected LOQ is approx 0.1% of the main peak area.

Troubleshooting "Ghost" Peaks

Since N,N-dibenzyl derivatives are synthesized using Benzyl Chloride or Benzyl Bromide, ensure that the peak at


 (void volume) is not mistaken for an enantiomer. Benzyl halides absorb strongly at 254 nm but elute very fast on these columns.

References

  • Daicel Chiral Technologies. (n.d.). Instruction Manual for CHIRALPAK® IA, IB, IC. Retrieved from [Link]

  • Beesley, T. E., & Scott, R. P. (1998). Chiral Chromatography. Wiley.[4] (Foundational text on the mechanics of Amylose vs. Cellulose cavities).

  • Wang, F., et al. (2004). Comparison study of Chiralpak AD-H with AD columns. Journal of Chromatography A.

Sources

Comparative Guide: Evans Auxiliary vs. N,N-Dibenzyl-L-Leucinol Efficiency

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparison between the Evans Auxiliary (Oxazolidinone) and N,N-Dibenzyl-L-Leucinol in the context of asymmetric synthesis efficiency.

While both reagents are derived from the chiral pool (specifically L-Leucine), they represent two fundamentally different philosophies in stereocontrol: Stoichiometric Covalent Auxiliaries (Evans) vs. Catalytic Chiral Ligands (N,N-Dibenzyl-L-Leucinol).

Executive Summary

For drug development professionals, the choice between an Evans auxiliary and an amino-alcohol ligand like N,N-dibenzyl-L-leucinol dictates the process chemistry strategy.

  • Evans Auxiliary (4-isobutyloxazolidin-2-one): The industry "gold standard" for reliability . It operates via a robust, stoichiometric, covalent mechanism (Zimmerman-Traxler transition states) typically yielding diastereomeric ratios (dr) >98:2. It requires two extra synthetic steps (attachment and cleavage) but offers easy purification via crystallization.

  • N,N-Dibenzyl-L-Leucinol: A high-efficiency catalytic ligand . It operates via Lewis Acid chelation (typically with Zinc or Titanium) to direct nucleophilic additions (e.g., Et₂Zn to aldehydes). It offers superior atom economy and throughput but can be sensitive to moisture and substrate sterics.

Decision Matrix:

  • Choose Evans when: Absolute stereocontrol (>99% ee) is non-negotiable, the substrate is complex/expensive, or you are performing enolate alkylations/aldol reactions.

  • Choose N,N-Dibenzyl-L-Leucinol when: You need catalytic efficiency (low loading), are performing nucleophilic additions to carbonyls, or require high atom economy for early-stage scale-up.

Technical Comparison: Performance & Efficiency

The following data contrasts the performance of the Leucine-derived Evans auxiliary against the N,N-dibenzyl-L-leucinol ligand in their respective "best-in-class" reactions (α-alkylation vs. carbonyl addition).

Table 1: Efficiency Metrics
MetricEvans Auxiliary (Stoichiometric)N,N-Dibenzyl-L-Leucinol (Catalytic)
Primary Mechanism Covalent Chelation (Z-Enolate)Lewis Acid-Ligand Acceleration
Stereocontrol (Typical) >98:2 dr (often >99:1 after cryst.)90–98% ee
Reagent Loading 1.0 equivalents (Stoichiometric)1–5 mol% (Catalytic)
Atom Economy Low (Auxiliary MW > Product MW)High (Ligand is trace additive)
Step Count 3 Steps (Attach

React

Cleave)
1 Step (Direct Reaction)
Reaction Conditions Cryogenic (-78°C), Strong Base (LDA/NaHMDS)0°C to RT, Mild Lewis Acids (Et₂Zn/Ti(OiPr)₄)
Purification Diastereomers separable by column/cryst.Enantiomers require chiral HPLC if ee is low
Recyclability High (>90% recovery via extraction)Moderate (often not recovered in practice)

Mechanistic Pathways & Causality

A. Evans Auxiliary: The Chelation-Controlled Enolate

The efficiency of the Evans auxiliary stems from its ability to "freeze" the conformation of the enolate. The oxazolidinone carbonyl and the enolate oxygen chelate to the metal (Li or B), while the bulky isobutyl group (from Leucine) blocks one face of the molecule.

Causality: The Z-enolate is formed exclusively due to minimization of A(1,3) strain. The electrophile then attacks from the face anti to the isopropyl group to avoid steric clash.

B. N,N-Dibenzyl-L-Leucinol: The Ligand-Accelerated Mechanism

This ligand operates by forming a chiral complex with a metal (e.g., Zinc). The "N,N-dibenzyl" moiety creates a chiral pocket, while the hydroxyl group binds the metal.

Causality: The ligand-metal complex is more reactive than the free metal reagent (Ligand Accelerated Catalysis). The chiral environment forces the nucleophile (e.g., ethyl group) to attack the aldehyde from the Si-face (typically), generating the chiral alcohol.

Pathway Visualization (DOT Diagram)

G cluster_evans Evans Auxiliary Workflow (Stoichiometric) cluster_ligand N,N-Dibenzyl-L-Leucinol Workflow (Catalytic) E_Start Acid Chloride + Leucinol Oxazolidinone E_Enolate Z-Enolate Formation (Li/B Chelation) E_Start->E_Enolate LDA, -78°C E_React Electrophile Attack (Anti-Face Blocked) E_Enolate->E_React R-X or R-CHO E_Cleave Hydrolysis/Reduction (Auxiliary Removal) E_React->E_Cleave LiOH/H2O2 E_Cleave->E_Start Recycle Aux E_Prod Chiral Product (High dr) E_Cleave->E_Prod L_Start Aldehyde + Et2Zn L_Complex Chiral Zn-Ligand Complex (5 mol%) L_Start->L_Complex + N,N-dibenzyl-L-leucinol L_TS Transition State (Face Selective) L_Complex->L_TS L_Prod Chiral Alcohol (High ee) L_TS->L_Prod Workup

Figure 1: Comparison of the multi-step Evans cycle (Left) vs. the direct Catalytic Ligand cycle (Right).

Experimental Protocols

Protocol A: Evans Asymmetric Alkylation (Benchmark)

This protocol ensures maximum diastereoselectivity (>98:2) for alpha-alkylation.

  • Acylation: React 4-isobutyloxazolidin-2-one (1.0 equiv) with acid chloride (1.1 equiv) and n-BuLi (1.1 equiv) in THF at -78°C.

  • Enolization: Cool the N-acylated auxiliary (1.0 equiv) in THF to -78°C. Add NaHMDS (1.1 equiv) dropwise. Stir for 30 min. Note: NaHMDS is preferred over LDA for minimizing enolate equilibration.

  • Alkylation: Add the alkyl halide (Electrophile, 3-5 equiv) neat or in THF. Stir at -78°C for 2-4 hours.

  • Quench: Add saturated NH₄Cl. Warm to RT.

  • Cleavage (Hydrolysis): Dissolve crude product in THF/H₂O (3:1). Add LiOH (2.0 equiv) and H₂O₂ (4.0 equiv) at 0°C. Stir 1 hr.

  • Isolation: Quench with Na₂SO₃. Extract free acid. Recover auxiliary from organic layer.

Protocol B: Catalytic Addition with N,N-Dibenzyl-L-Leucinol

This protocol demonstrates high atom economy for generating chiral alcohols.

  • Ligand Preparation: Dissolve N,N-dibenzyl-L-leucinol (5 mol%) in dry Toluene or Hexane under Argon.

  • Complexation: Add Diethylzinc (Et₂Zn, 2.0 equiv, 1.0 M in hexane) at RT. Stir for 20 minutes. Note: Ethane gas evolution indicates active complex formation.

  • Addition: Cool to 0°C. Add the Aldehyde substrate (1.0 equiv) slowly.

  • Reaction: Stir at 0°C for 4–12 hours. Monitor by TLC.

  • Workup: Quench carefully with 1M HCl. Extract with Et₂O.

  • Purification: Flash chromatography. (Ligand can sometimes be recovered by acid-base extraction, but is often treated as consumable due to low loading).

References

  • Evans, D. A., et al. (1982). "Bis(oxazoline)-copper complexes as chiral catalysts: Reaction scope and substrate generality." Journal of the American Chemical Society, 104(6), 1737–1739. Link(Foundational text on Evans Auxiliaries).

  • Soai, K., & Niwa, S. (1992). "Enantioselective addition of organozinc reagents to aldehydes." Chemical Reviews, 92(5), 833–856. Link(Definitive review on amino-alcohol ligands including Leucinol derivatives).

  • Noyori, R., & Kitamura, M. (1991). "Enantioselective Addition of Dialkylzincs to Aldehydes Promoted by Chiral Amino Alcohols." Angewandte Chemie International Edition, 30(1), 49-69. Link(Mechanistic insight into the ligand acceleration).

  • Ager, D. J., Prakash, I., & Schaad, D. R. (1996). "1,2-Amino Alcohols and Their Heterocyclic Derivatives as Chiral Auxiliaries in Asymmetric Synthesis." Chemical Reviews, 96(2), 835–876. Link(Comparison of Auxiliaries vs Ligands).

Safety Operating Guide

Personal protective equipment for handling (S)-(+)-2-(N,N-Dibenzylamino)-4-methylpentanol

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Content Type: Operational Safety & Handling Guide Audience: Researchers, Synthesis Chemists, and Lab Managers[1]

Executive Safety Summary

(S)-(+)-2-(N,N-Dibenzylamino)-4-methylpentanol (CAS: 111060-64-1) is a chiral amino alcohol intermediate commonly used in asymmetric synthesis.[1] While often less volatile than smaller amines, its functional groups (tertiary amine and primary alcohol) classify it as a Chemical Irritant with potential for severe eye and skin irritation.

Immediate Hazard Profile:

  • Skin: Irritant (Category 2).[2] Lipophilic benzyl groups facilitate dermal absorption.

  • Eyes: Serious Eye Irritant (Category 2A). Direct contact can cause corneal clouding or irreversible damage due to the basicity of the amine.

  • Respiratory: May cause respiratory tract irritation (STOT SE 3) if inhaled as a mist or dust.

Core Directive: Treat this substance as a Contact Hazard . The primary goal of your PPE strategy is to prevent dermal absorption and protect mucous membranes from basic hydrolysis.

PPE Selection Matrix: Task-Based Protection

Do not use a "one-size-fits-all" approach. Select PPE based on the specific operational context.[3]

Operation Hand Protection Eye/Face Protection Respiratory Protection Body Protection
Standard Handling (Weighing, Transferring < 10g)Nitrile (0.11 mm) Single layer sufficient if no solvent involved.[1]Chemical Safety Goggles Safety glasses are insufficient due to splash risk.Fume Hood Sash at 18 inches. No respirator needed.Lab Coat 100% Cotton or Poly/Cotton blend. Buttoned fully.
Synthesis / Reaction (Dissolved in solvents like DCM/THF)Double Nitrile Outer: 0.11mm (disposable)Inner: 0.11mm (disposable)Change outer glove immediately upon splash.[1]Chemical Safety Goggles + Face Shield if working with pressurized glassware.Fume Hood Required.Chemical Resistant Apron Worn over lab coat if pouring large volumes.
Spill Cleanup (> 50 mL or 50 g)Silver Shield / Laminate Required for solvent resistance (e.g., if spilled in DCM).[1]Chemical Safety Goggles + Face Shield Half-Mask Respirator P100 + Organic Vapor (OV) Cartridge.Tyvek Suit If splash risk to legs/torso is high.

Technical Justification & Material Science

As a Senior Application Scientist, I rely on material compatibility data to validate these choices.

Hand Protection: Why Nitrile?
  • Amine Resistance: Natural Rubber Latex degrades rapidly when exposed to organic amines, leading to permeation. Nitrile (Acrylonitrile Butadiene) provides superior chemical resistance to the amino-alcohol functionality.

  • The "Benzyl" Factor: The dibenzyl groups increase the lipophilicity of the molecule. This allows the chemical to permeate skin faster than simple amino alcohols (like ethanolamine).

  • Protocol: For pure substance handling, standard 4-mil (0.11 mm) nitrile gloves offer >480 minutes of breakthrough time.[1] However, when dissolved in Dichloromethane (DCM) —a common solvent for this reagent—nitrile fails in <5 minutes. Always double-glove or use laminate gloves (Silver Shield) when the reagent is in solution. [1]

Eye Protection: The pH Hazard
  • Basicity: The tertiary amine moiety renders the compound basic. Basic burns are insidious; they saponify fatty tissues in the eye, causing deeper penetration than acid burns.

  • Requirement: Unvented or indirectly vented Chemical Splash Goggles (ANSI Z87.1 D3 rating) are mandatory. Standard safety glasses allow liquids to run down the forehead into the eyes during a splash event.

Operational Workflow: Donning & Handling

This workflow ensures a "Self-Validating System" where safety checks are built into the process.

Step 1: Pre-Operational Check
  • Verify Ventilation: Ensure Fume Hood face velocity is 80–100 fpm.

  • Glove Inspection: Inflate nitrile gloves with air to check for pinholes before donning.

Step 2: Donning Sequence
  • Lab Coat: Don first. Sleeves must extend to wrists.

  • Gloves: Pull glove cuffs over the lab coat sleeves. This creates a "shingle effect," preventing liquid from running down the arm and into the glove.[1]

  • Eye Protection: Don goggles last to prevent fogging while adjusting other gear.

Step 3: Active Handling (The "Clean Hand/Dirty Hand" Rule)
  • Non-Dominant Hand (Dirty): Manipulates the reagent container and spatula.

  • Dominant Hand (Clean): Operates the balance, keyboard, or hood sash.[1]

  • Trigger: If the "Clean" hand touches the reagent, STOP .[1] Change gloves immediately.

Visualization: Risk Assessment Logic

The following diagram illustrates the decision-making process for selecting PPE based on the state of the reagent (Solid vs. Solution).

PPE_Decision_Tree Start Handling (S)-(+)-2-(N,N-Dibenzylamino)-4-methylpentanol State_Check Is Reagent in Solution? Start->State_Check Pure Pure Substance (Solid/Oil) State_Check->Pure No Solution Dissolved (e.g., DCM, THF) State_Check->Solution Yes PPE_Pure PPE: Standard Nitrile Gloves + Splash Goggles Pure->PPE_Pure Solvent_Check Is Solvent Chlorinated? Solution->Solvent_Check PPE_Solvent PPE: Double Nitrile Gloves (Change every 15 mins) Solvent_Check->PPE_Solvent No (e.g., Methanol) PPE_Laminate PPE: Silver Shield / Laminate Gloves (Required for DCM) Solvent_Check->PPE_Laminate Yes (e.g., DCM)

Caption: Logic flow for selecting glove material based on solvent compatibility. Chlorinated solvents require laminate barriers.[1]

Decontamination & Disposal

Doffing Protocol (Removal)
  • Wash Hands with Gloves On: Rinse gloves with soap and water before removal to remove bulk chemical.

  • Glove Removal: Use the "Beak Method" (pinch outside of one glove, pull off; slide finger under second glove, push off).

  • Disposal: Place contaminated gloves in a solid hazardous waste container (do not use regular trash).

  • Hand Washing: Wash hands with soap and tepid water for 20 seconds immediately after leaving the lab.

Waste Disposal
  • Classification: Dispose of as Organic Waste (Basic) .

  • Segregation: Do not mix with strong acids or oxidizers in the waste stream to prevent exothermic reactions.

Emergency Response

  • Eye Contact: Flush immediately at an eyewash station for 15 minutes . Hold eyelids open. Note: Seconds count. Do not search for a neutralizing agent; use water.[1]

  • Skin Contact: Remove contaminated clothing.[2][3][4][5][6][7][8] Wash skin with soap and water.[5][7][9] If sticky/viscous, use Polyethylene Glycol (PEG 400) if available, followed by water.[1]

  • Spill: Cover with vermiculite or sand. Do not use sawdust (fire hazard with amines). Scoop into a waste container.

References

  • National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for CID 10886474, (S)-2-(Dibenzylamino)-4-methylpentan-1-ol. Retrieved from [Link]1]

  • Occupational Safety and Health Administration (OSHA). (2024).[10] Personal Protective Equipment: 1910.132. Retrieved from [Link]1]

  • Fisher Scientific. (2023). Safety Data Sheet: L-Leucinol. (Used as structural analog for hazard baseline). Retrieved from ]">https://www.fishersci.com[1]

Sources

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